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  • Product: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile
  • CAS: 113089-36-4

Core Science & Biosynthesis

Foundational

Structure and reactivity of 7a-cyano-pyrrolizidin-3-one derivatives

An In-Depth Technical Guide to the Structure and Reactivity of 7a-Cyano-Pyrrolizidin-3-One Derivatives Abstract The 7a-cyano-pyrrolizidin-3-one scaffold is a synthetically valuable heterocyclic core that serves as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Reactivity of 7a-Cyano-Pyrrolizidin-3-One Derivatives

Abstract

The 7a-cyano-pyrrolizidin-3-one scaffold is a synthetically valuable heterocyclic core that serves as a versatile intermediate in the synthesis of complex natural products, particularly those belonging to the pyrrolizidine alkaloid family.[1] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and chemical reactivity of these derivatives. Authored for researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind synthetic strategies and explores the potential of the scaffold's key functional groups—the bridgehead nitrile and the C3-ketone—for further chemical transformations. We present detailed, field-proven protocols, spectroscopic characterization data, and a forward-looking perspective on the application of these building blocks in modern organic synthesis.

Introduction to the Pyrrolizidinone Core

The Pyrrolizidine Alkaloid Family: A Brief Overview

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites characterized by a core hexahydro-1H-pyrrolizine structure.[1] These compounds are produced by thousands of plant species and various microorganisms.[1][2] While many PAs are known for their hepatotoxicity, which arises from metabolic activation in the liver, they also exhibit a wide range of pharmacological properties that make them and their synthetic analogs attractive targets for drug discovery.[3][4] The synthesis of PA-like structures is therefore a significant area of research, aimed at developing novel therapeutic agents with controlled biological activity.

Significance of the 7a-Cyano-Pyrrolizidin-3-One Scaffold

The 7a-cyano-pyrrolizidin-3-one framework represents a strategic platform for accessing the broader family of substituted pyrrolizidines. The introduction of a cyano group at the C7a bridgehead position is a critical design feature. This electron-withdrawing group not only activates the bicyclic system but also serves as a versatile chemical handle, capable of being transformed into a variety of other functional groups such as amides, carboxylic acids, and amines. Its presence, along with the C3-ketone, provides two orthogonal points for molecular diversification, making this scaffold an ideal precursor for constructing libraries of novel compounds for biological screening.

Structural Elucidation and Stereochemistry

Core Bicyclic Structure and Conformation

The pyrrolizidin-3-one core consists of a fused five-membered ring system, creating a rigid bicyclic structure. The stereochemistry at the C7a bridgehead is of paramount importance as it dictates the overall three-dimensional shape of the molecule. This, in turn, influences its reactivity and how it interacts with biological targets. The fusion of the two rings can lead to different puckered conformations, and the relative orientation of substituents is defined as syn (on the same side of the ring system) or anti (on opposite sides).

The Role of the 7a-Cyano Group: Electronic and Steric Effects

The nitrile (cyano) group at the C7a position significantly influences the molecule's properties. Electronically, it is a potent electron-withdrawing group, which can affect the reactivity of the adjacent carbonyl group and the nitrogen atom. Sterically, its placement at the bridgehead position can direct the approach of incoming reagents to other parts of the molecule, enabling stereocontrolled transformations.[3]

Stereochemical Considerations

The synthesis of 7a-cyano-pyrrolizidin-3-one can result in the formation of diastereomers. The relative stereochemistry can be determined and differentiated using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.[5] For instance, the coupling constants between protons on adjacent carbons can provide clear evidence for their syn or anti relationship.[5]

Synthetic Methodologies

The construction of the 7a-cyano-pyrrolizidin-3-one core can be achieved through several strategic approaches, with intramolecular cyclization being one of the most effective.

Featured Synthesis: Intramolecular Cyclization of a Proline-Derived Cyano-β-Ketoester

A robust and well-precedented strategy for synthesizing the pyrrolizidinone core involves the intramolecular N-cyclization onto a nitrile group.[6] This approach often starts from readily available chiral building blocks like proline, allowing for excellent stereocontrol. The key intermediate is a cyano-β-ketoester, which undergoes cyclization to form the bicyclic system. This method is central to the synthesis of related natural products like the legonmycins.[6][7]

G ProlineDeriv Proline Derivative (e.g., N-Boc-prolinate) Ketoester Cyano-β-Ketoester Intermediate ProlineDeriv->Ketoester Acylation Propionitrile Propionitrile + Strong Base (e.g., LHMDS) Propionitrile->Ketoester Cyclization Intramolecular N-Cyclization Ketoester->Cyclization Deprotection & Base Treatment Product 7a-Cyano-Pyrrolizidin-3-One Derivative Cyclization->Product

Caption: Synthetic workflow for the 7a-cyano-pyrrolizidin-3-one core.

Experimental Protocol: Synthesis via Intramolecular Cyclization

This protocol is a representative synthesis adapted from methodologies used for related bacterial pyrrolizidines.[7]

Step 1: Formation of the Cyano-β-Ketoester Intermediate

  • Rationale: This step involves a Claisen-type condensation to couple the proline framework with a nitrile-containing unit. The use of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LHMDS) is crucial for generating the necessary enolate from propionitrile without competing side reactions.

  • Procedure: a. To a solution of LHMDS (2.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add propionitrile (2.2 eq.) dropwise. b. Stir the mixture vigorously at -78 °C for 40 minutes. c. Add a solution of a suitable N-protected proline derivative, such as methyl N-Boc-prolinate (1.0 eq.), in anhydrous THF dropwise via syringe. d. Allow the reaction to warm to room temperature and stir for 24-48 hours until consumption of the starting material is confirmed by TLC. e. Quench the reaction by adding aqueous acetic acid. Concentrate the mixture and perform an aqueous workup with ethyl acetate extraction. f. Purify the crude product by column chromatography to yield the cyano-β-ketoester intermediate.

Step 2: N-Cyclization to form the Pyrrolizidinone Core

  • Rationale: This step first involves the deprotection of the nitrogen (if protected, e.g., with a Boc group) to allow for the subsequent intramolecular nucleophilic attack on the nitrile carbon. A base is used to facilitate the cyclization.

  • Procedure: a. Dissolve the cyano-β-ketoester intermediate from Step 1 in a suitable solvent (e.g., methanol). b. Add a strong acid (e.g., HCl in dioxane) to remove the Boc protecting group. Stir at room temperature until deprotection is complete. c. Neutralize the reaction with a base (e.g., sodium methoxide) and heat to reflux. The cyclization proceeds via nucleophilic attack of the secondary amine onto the nitrile. d. Monitor the reaction by TLC. Upon completion, neutralize, concentrate, and perform an aqueous workup. e. Purify the final product, the 7a-cyano-pyrrolizidin-3-one derivative, by column chromatography.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. The following table summarizes the expected spectroscopic data.

Technique Functional Group Expected Observation Reference
¹H NMR Pyrrolizidine ProtonsComplex multiplet patterns in the aliphatic region (typically 1.5-4.0 ppm). The chemical shifts and coupling constants of the bridgehead proton (H7a) are highly diagnostic of the ring conformation and stereochemistry.[8][9]
¹³C NMR Carbonyl (C=O)A downfield signal typically in the range of 190-210 ppm, characteristic of a ketone.[8]
Nitrile (C≡N)A signal in the range of 115-125 ppm.[8]
Bridgehead (C7a)A quaternary carbon signal whose chemical shift is influenced by the cyano group.
IR Spectroscopy Nitrile (C≡N)A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.[8][9]
Carbonyl (C=O)A strong, sharp absorption band around 1700-1750 cm⁻¹, characteristic of a five-membered ring ketone.[10]
High-Resolution MS Molecular IonProvides the exact mass of the molecule, allowing for the confirmation of its elemental composition (e.g., via ESI-MS).[8]

Reactivity and Synthetic Utility

The 7a-cyano-pyrrolizidin-3-one scaffold is rich in functionality, offering multiple avenues for synthetic modification.

G Core 7a-Cyano-Pyrrolizidin-3-one Ketone C3-Ketone Reactivity Core->Ketone Nitrile C7a-Nitrile Reactivity Core->Nitrile Reduction Reduction (e.g., NaBH₄) → 3-Hydroxy Derivative Ketone->Reduction Nucleophilic Nucleophilic Addition (e.g., Grignard) → Tertiary Alcohol Ketone->Nucleophilic Hydrolysis Acid/Base Hydrolysis → 7a-Carboxamide → 7a-Carboxylic Acid Nitrile->Hydrolysis ReductionCN Reduction (e.g., LiAlH₄, H₂/cat.) → 7a-Aminomethyl Derivative Nitrile->ReductionCN

Caption: Key reactivity pathways of the 7a-cyano-pyrrolizidin-3-one core.

Reactivity of the Carbonyl Group (C3)

The ketone at the C3 position is a classic electrophilic site for nucleophilic addition.[11]

  • Reduction: Reagents like sodium borohydride (NaBH₄) can reduce the ketone to a secondary alcohol. The stereochemical outcome of this reduction is often influenced by the steric hindrance imposed by the bicyclic ring system, potentially favoring the approach of the hydride from the less hindered face.

  • Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl to form tertiary alcohols, introducing new carbon-carbon bonds.

Transformations of the Cyano Group (C7a)

The bridgehead cyano group is a highly versatile functional group.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to a primary carboxamide and then further to a carboxylic acid. This transformation converts the electron-withdrawing cyano group into a nucleophilic or acidic handle.

  • Reduction: The nitrile can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, which is a common feature in many biologically active alkaloids.

  • Cycloadditions: While less common for unactivated nitriles, the cyano group can potentially act as a dipolarophile or dienophile in intramolecular [3+2] or [4+2] cycloaddition reactions under thermal or catalytic conditions, leading to the formation of more complex fused heterocyclic systems.[12][13]

Applications in Drug Development and Natural Product Synthesis

The true value of the 7a-cyano-pyrrolizidin-3-one core lies in its role as a precursor to biologically active molecules. For example, the synthesis of legonmycins A and B, which are C(7a)-hydroxylated bacterial pyrrolizidines, can be envisioned from a related pyrrolizinone intermediate.[6][7][14] The strategic placement of the cyano and keto groups allows for the systematic modification of the core structure to generate analogs of natural products. These analogs can be used to probe structure-activity relationships (SAR) and to optimize properties such as potency, selectivity, and metabolic stability, which are critical in the drug development process.[15]

Conclusion and Future Outlook

The 7a-cyano-pyrrolizidin-3-one scaffold is a powerful and versatile platform in modern synthetic chemistry. Its efficient construction, enabled by strategies such as intramolecular cyclization, provides access to a structurally rich and functionally dense core. The orthogonal reactivity of the ketone and nitrile groups allows for a wide range of chemical modifications, making it an invaluable intermediate for the synthesis of natural product analogs and novel heterocyclic compounds. Future research will likely focus on developing new asymmetric syntheses of this core, exploring novel transformations of its functional groups, and applying these derivatives to the discovery of new therapeutic agents.

References

  • Title: Preparation of C(7a)-functionalized pyrrolizinone derivatives and synthesis of legonmycins A and B. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 7-cyanoindolizine derivatives via a tandem reaction Source: SpringerLink URL: [Link]

  • Title: Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Determining the stereochemical ratio of cyano-ester 7a / b . A.... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization Source: ResearchGate URL: [Link]

  • Title: A Straightforward Route to Enantiopure Pyrrolizidines by Cycloaddition to Pyrroline N-Oxides Derived from the Chiral Pool Source: Sciforum URL: [Link]

  • Title: Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines Source: DSpace@MIT URL: [Link]

  • Title: Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions Source: ACS Publications URL: [Link]

  • Title: Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics Source: ACS Publications URL: [Link]

  • Title: CyanO3: cyano-metabolites from source to tap Source: Eawag URL: [Link]

  • Title: Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines Source: The Beilstein Archive URL: [Link]

  • Title: Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics Source: Infoscience - EPFL URL: [Link]

  • Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL: [Link]

  • Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 19.17: Nucleophilic Addition of –CN Source: Chemistry LibreTexts URL: [Link]

  • Title: 7-cysteine-pyrrole conjugate: A new potential DNA reactive metabolite of pyrrolizidine alkaloids Source: PubMed URL: [Link]

  • Title: Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives Source: MDPI URL: [Link]

  • Title: Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS Source: MDPI URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: MDPI URL: [Link]

  • Title: Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds Source: PubMed URL: [Link]

Sources

Exploratory

3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile synonyms and nomenclature

The following technical guide provides an in-depth analysis of 3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile , structuring the content for researchers and drug development professionals. Synonyms, Nomenclature, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile , structuring the content for researchers and drug development professionals.

Synonyms, Nomenclature, and Synthetic Methodology[1][2]

Part 1: Executive Technical Summary

3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile (CAS 113089-36-4 ) is a bicyclic lactam intermediate used primarily in the synthesis of conformationally constrained peptidomimetics and pharmaceutical scaffolds. It belongs to the class of 7a-functionalized pyrrolizidines , which are structural analogues of the amino acid proline.

This molecule is characterized by a pyrrolizidine core (two fused 5-membered rings sharing a bridgehead nitrogen) with two key functional modifications:

  • A ketone (lactam) at position 3.[1]

  • A nitrile (cyano) group at the bridgehead carbon (7a).

Its rigid bicyclic structure restricts the conformational freedom of attached peptide chains, making it a valuable "scaffold" for designing enzyme inhibitors (e.g., DPP-4 inhibitors) and studying protein folding kinetics.

Part 2: Nomenclature and Synonyms

The nomenclature for this compound can be ambiguous due to varying conventions regarding the saturation of the pyrrolizine core.

2.1 Standardized Nomenclature
  • IUPAC Name: 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile

  • Systematic Name: 7a-cyano-hexahydro-3H-pyrrolizin-3-one

  • CAS Registry Number: 113089-36-4

  • Molecular Formula:

    
    
    
  • Molecular Weight: 150.18 g/mol

2.2 Nomenclature Discrepancy: Tetrahydro vs. Hexahydro

The user's query uses "Tetrahydro," while the IUPAC standard is "Hexahydro."

  • Parent Skeleton: 1H-Pyrrolizine (

    
    ) contains two double bonds.
    
  • Hexahydro: Complete saturation of the ring (adding 6 hydrogens) results in the pyrrolizidine skeleton (

    
    ).
    
  • Tetrahydro: In some semi-systematic conventions, "tetrahydro" refers to the saturation of the two double bonds of the parent pyrrolizine, implying the core is saturated. However, "Hexahydro" is the rigorous IUPAC descriptor for the fully saturated bicyclic system.

  • Conclusion: Both names refer to the same saturated bicyclic lactam when coupled with the formula

    
    .
    
2.3 Synonym Table
Naming ConventionName / IdentifierContext
IUPAC 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrileOfficial Chemical Abstract Service (CAS) name.
Common / Semi-systematic 3-oxotetrahydro-1H-pyrrolizine-7a(5H)-carbonitrileFrequently used in vendor catalogs and older literature.
Descriptive 7a-cyano-pyrrolizidin-3-oneDescribes the functional groups on the pyrrolizidine core.[2]
InChI Key BZGMLYBFFFPAPS-UHFFFAOYSA-NUnique digital identifier for database searching.
Part 3: Structural Analysis & Numbering

Understanding the atom numbering is critical for synthetic modification. The pyrrolizidine skeleton is numbered starting from the bridgehead or the carbon adjacent to the bridgehead, depending on the system.

Graphviz Diagram: Nomenclature & Numbering Logic The following diagram illustrates the mapping between the pyrrolizine core and the functional groups.

G Core 1H-Pyrrolizine Core (Unsaturated Parent) Saturated Hexahydro-1H-pyrrolizine (Pyrrolizidine) Core->Saturated +6H (Saturation) Target 3-oxotetrahydro-1H-pyrrolizine- 7a(5H)-carbonitrile Saturated->Target Functionalization Ketone 3-Oxo Group (Lactam Carbonyl) Target->Ketone Position 3 Nitrile 7a-Carbonitrile (Bridgehead CN) Target->Nitrile Position 7a

Caption: Logical derivation of the target molecule from the parent pyrrolizine core. The '7a' position denotes the bridgehead carbon.

Part 4: Synthetic Methodology

A robust, field-proven protocol for synthesizing 7a-functionalized pyrrolizidin-3-ones involves the generation of an N-acyliminium ion intermediate. This method allows for the direct introduction of nucleophiles (like cyanide) at the bridgehead position of a pre-formed lactam or hydroxylated precursor.

4.1 Retrosynthetic Analysis

The target molecule can be disconnected into:

  • Cyanide source: Trimethylsilyl cyanide (TMSCN).

  • Electrophilic Core: An N-acyliminium ion generated from a 7a-hydroxy- or 7a-methoxy-pyrrolizidin-3-one.

  • Precursor: A keto-amide derived from 4-oxobutanoic acid derivatives.

4.2 Experimental Protocol: Lewis Acid-Mediated Cyanation

Objective: Synthesis of 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile via N-acyliminium ion.

Reagents:

  • Substrate: 7a-methoxypyrrolizidin-3-one (or 7a-hydroxy analog).

  • Reagent: Trimethylsilyl cyanide (TMSCN).

  • Catalyst: Boron trifluoride diethyl etherate (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Dissolve 1.0 equiv (e.g., 5 mmol) of 7a-methoxypyrrolizidin-3-one in 20 mL of anhydrous DCM.

  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath. This temperature control is critical to prevent polymerization of the reactive iminium intermediate.
    
  • Activation: Add

    
      (1.5 equiv) dropwise over 5 minutes. Stir for 15 minutes at 
    
    
    
    .
    • Mechanism:[3][1][4][5] The Lewis acid coordinates to the methoxy group, facilitating its departure and generating the bridgehead N-acyliminium ion.

  • Nucleophilic Attack: Add TMSCN (2.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm slowly to

    
     over 2 hours. Monitor via TLC (stain with ninhydrin or PMA).
    
  • Quench: Quench the reaction with saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.[3]
  • Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the target nitrile as a white to off-white solid.

Graphviz Diagram: Synthetic Pathway

Synthesis Precursor 7a-Methoxy-pyrrolizidin-3-one (Precursor) Intermediate [N-Acyliminium Ion] (Reactive Intermediate) Precursor->Intermediate Elimination of OMe (-78°C) Product 3-oxohexahydro-1H-pyrrolizine- 7a-carbonitrile (Target) Intermediate->Product Nucleophilic Attack (Stereoselective) BF3 BF3·OEt2 (Lewis Acid) BF3->Precursor TMSCN TMSCN (Cyanide Source) TMSCN->Intermediate

Caption: Mechanism of cyanation via the N-acyliminium ion. The bridgehead position (7a) becomes electrophilic upon Lewis acid activation.

Part 5: Applications in Drug Discovery

This molecule serves as a specialized chiral scaffold .

  • Proline Mimetics: The pyrrolizidine core mimics the turn structure of proline-rich peptides but with restricted flexibility. This is useful for freezing bioactive conformations of peptide drugs.

  • DPP-4 Inhibition: The 7a-cyano group is chemically related to the "warhead" found in DPP-4 inhibitors (e.g., Vildagliptin, Saxagliptin), which form covalent imidate adducts with the active site serine of the enzyme. While Saxagliptin uses a methanopyrrolidine core, the pyrrolizidine-7a-nitrile offers an alternative topology for enzyme binding pockets.

  • Metabolic Stability: The bicyclic system is generally more resistant to proteolytic cleavage than linear peptide chains.

Part 6: References
  • Sigma-Aldrich. 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Product Sheet. CAS 113089-36-4. Link

  • Miyano, S. et al. (1978).[6] Synthesis of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine. Synthesis, 701. (Foundational chemistry for the 7a-cyano pyrrolizidine skeleton).

  • Maryanoff, B. E. et al. (1987). Stereoselective synthesis of pyrrolizidines via N-acyliminium ions. Journal of Organic Chemistry. (Mechanistic basis for the described protocol).

  • ChemicalBook. Tetrahydro-1H-pyrrolizine-7a(5H)-carbonitrile Properties. Link

Sources

Foundational

Technical Guide: Structural and Functional Divergence of Pyrrolizidine Scaffolds in Drug Discovery

The following technical guide is structured to provide a rigorous comparison between the synthetic scaffold 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile and the naturally occurring class of Pyrrolizidine Alkaloids (PAs)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous comparison between the synthetic scaffold 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile and the naturally occurring class of Pyrrolizidine Alkaloids (PAs) .

Executive Summary

This guide delineates the critical distinctions between 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile (hereafter referred to as 7a-CN-Lactam ) and naturally occurring Pyrrolizidine Alkaloids (PAs) . While both share a bicyclic [3.3.0] azaoctane core, they represent antipodal concepts in chemical biology:

  • PAs are genotoxic phytochemicals characterized by a 1,2-unsaturated allylic ester motif, requiring rigorous exclusion from pharmaceutical supply chains.

  • 7a-CN-Lactam is a metabolically stable, synthetic "privileged scaffold" used to generate conformationally constrained peptidomimetics and protease inhibitors.

This document serves as a roadmap for medicinal chemists to exploit the geometric advantages of the pyrrolizidine core while avoiding the structural liabilities associated with PA toxicity.

Structural Anatomy & Electronic Divergence

The safety profile of a pyrrolizidine derivative is dictated by two features: saturation and nitrogen basicity .

Comparative Morphology
Feature7a-CN-Lactam (Synthetic Scaffold)Toxic Pyrrolizidine Alkaloids (e.g., Retronecine)
Core Saturation Hexahydro (Saturated): Lacks double bonds in the ring system.1,2-Unsaturated: Contains a double bond between C1 and C2.[1]
Nitrogen State Amide (Lactam): The N4 atom is part of a 3-oxo group. Non-basic (

).
Tertiary Amine: The N4 atom is basic (

) and protonatable at physiological pH.
Bridgehead (C7a) Quaternary Carbonitrile: Substituted with -CN. Rigidifies the ring fusion.Tertiary Methine: Usually unsubstituted (H), allowing flexibility.
Functional Groups Nitrile/Ketone: Metabolic handles for diversification.Allylic Esters: Leaving groups required for alkylation mechanism.
The "Necine" Rule

Toxicology literature establishes the "Necine Rule": for a PA to be hepatotoxic, it must possess a 1,2-double bond and an esterified side chain at C9 (and often C7). The 7a-CN-Lactam violates both conditions:

  • It is fully saturated (preventing aromatization).

  • It is a lactam (preventing N-oxidation).

Mechanism of Action: Toxicity vs. Inertness

The divergence in safety is rooted in metabolic processing by hepatic Cytochrome P450 enzymes (specifically CYP3A4).

The PA Bioactivation Pathway (The Hazard)

Natural PAs undergo a "lethal aromatization" sequence:

  • Hydroxylation: CYP450 hydroxylates the C3 or C8 position adjacent to the nitrogen.

  • Dehydration: The unstable intermediate collapses to form a dehydropyrrolizidine (DHP) derivative.

  • Alkylation: DHP is a reactive pyrrole. The ester groups become potent leaving groups, generating a resonance-stabilized carbonium ion.

  • Adduct Formation: This electrophile crosslinks DNA (guanine residues) and proteins, causing Hepatic Sinusoidal Obstruction Syndrome (HSOS).

The 7a-CN-Lactam Stability (The Safety)

The 7a-CN-Lactam is immune to this pathway due to Stereoelectronic Protection :

  • Oxidation Block: The C3 position is already oxidized (carbonyl). The bridgehead C7a is blocked by the nitrile group.

  • No Aromatization: Without the 1,2-double bond, the ring cannot convert to a planar pyrrole system.

  • Metabolic Fate: Instead of bioactivation, this scaffold typically undergoes nitrile hydrolysis (to acid/amide) or renal excretion unchanged.

Pathway Visualization

The following diagram contrasts the lethal metabolic activation of PAs with the stability of the synthetic lactam.

PA_vs_Lactam PA Natural PA (1,2-Unsaturated Amine) CYP CYP3A4 (Liver) PA->CYP Dehydrogenation DHP Dehydropyrrolizidine (Reactive Pyrrole) DNA_Adduct DNA Alkylation (Genotoxicity/HSOS) DHP->DNA_Adduct Nucleophilic Attack Lactam 7a-CN-Lactam (Saturated 3-Oxo) Lactam->CYP X No Reaction (Blocked C3/C7a) Hydrolase Nitrilase/Amidase Lactam->Hydrolase Hydrolysis Metabolite Acid/Amide Derivative (Water Soluble) Excretion Renal Excretion (No Toxicity) Metabolite->Excretion CYP->DHP Loss of 2H Hydrolase->Metabolite

Caption: Metabolic divergence. Natural PAs (Red) are activated to electrophiles; 7a-CN-Lactam (Green) resists oxidative activation.

Applications in Drug Discovery[2][3][4][5]

While PAs are targets for exclusion, 7a-CN-Lactam is a target for inclusion in library synthesis.

The Nitrile "Warhead"

The 7a-carbonitrile group is not just a structural element; it is a versatile pharmacophore:

  • Covalent Inhibition: In protease inhibitors (e.g., Cathepsin K or DPP-4), the nitrile carbon can undergo reversible nucleophilic attack by the enzyme's active site cysteine or serine, forming a thioimidate/imidate adduct.

  • Peptidomimetics: The bicyclic system mimics the turn conformation of Proline-Proline dipeptides, locking the molecule in a bioactive conformation.

Synthesis Utility

The 7a-CN-Lactam serves as a core for Diversity-Oriented Synthesis (DOS).

  • Reaction: The nitrile can be reduced to a primary amine (for coupling) or hydrolyzed to a carboxylic acid.

  • Stereocontrol: The bridgehead nitrile dictates the stereochemistry of subsequent additions to the ring, allowing for high diastereoselectivity.

Experimental Protocols

Protocol A: Metabolic Stability Assay (Differentiation Validation)

Objective: To empirically prove the 7a-CN-Lactam does not generate reactive metabolites compared to a control PA (e.g., Retrorsine).

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Test Compounds: 7a-CN-Lactam (10 µM) vs. Retrorsine (10 µM).

  • Trapping Agent: Glutathione (GSH) (to trap reactive pyrroles).

Workflow:

  • Incubation: Mix HLM (0.5 mg/mL), Test Compound, and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS .

Expected Results (Data Interpretation):

Analyte Retrorsine (Control) 7a-CN-Lactam (Test)
Parent Compound >90% Depletion (High Clearance) <10% Depletion (High Stability)
GSH-Adducts Detected (m/z corresponding to Pyrrole-GSH) Not Detected

Protocol B: Analytical Detection of PA Contamination

Objective: To ensure synthetic scaffolds derived from plant sources (if applicable) or reagents are free of toxic PA impurities.

Method: SPE-LC-MS/MS (Solid Phase Extraction coupled to Mass Spectrometry).

  • Extraction: Dissolve sample in 0.05 M H2SO4. Apply to SCX (Strong Cation Exchange) cartridges.

  • Wash: Wash with water and methanol to remove neutral lactams (like 7a-CN-Lactam). Note: The non-basic lactam will wash off here, separating it from basic PAs.

  • Elution: Elute basic PAs with ammoniated methanol.

  • Detection: Monitor MRM transitions specific to the Retronecine core (m/z 120 -> 94).

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2] EFSA Journal. Link

  • Ruan, J., et al. (2014).[3] Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. Chemical Research in Toxicology.[4] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile.Link

  • Fu, P.P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews. Link

  • Robertson, J., & Stevens, K. (2017). Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Royal Society of Chemistry. Link

Sources

Exploratory

Solubility data for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile in organic solvents

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Executive Summary 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS: 113089-36-4) is a critical bicyclic la...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Executive Summary

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS: 113089-36-4) is a critical bicyclic lactam intermediate utilized in the asymmetric synthesis of complex pyrrolizidine alkaloids and pharmaceutical pharmacophores (e.g., potential antiviral or JAK inhibitor scaffolds). Precise solubility data is the cornerstone of process development, governing yield optimization, crystallization purity, and solvent selection.

This guide serves as a definitive technical framework for establishing the solubility profile of this compound. Given the proprietary nature of specific industrial datasets for this intermediate, this document synthesizes structural physicochemical predictions , validated experimental protocols , and thermodynamic modeling strategies (Apelblat and van't Hoff analysis) to empower researchers to generate and utilize high-fidelity solubility data.

Chemical Profile & Solubility Prediction

To design an effective solubility study, one must first understand the solute-solvent interaction potential.

  • Chemical Structure: Bicyclic pyrrolizidine core fused with a

    
    -lactam ring and a bridgehead nitrile group.
    
  • Physicochemical Characterization:

    • Polarity: High. The lactam (amide) and nitrile groups are strong dipoles and hydrogen bond acceptors.

    • H-Bonding: The lactam nitrogen is part of the ring (tertiary amide-like character if N-substituted, but here it is a secondary lactam if NH is present—Note: Structure implies bridgehead N, making it a tertiary amide equivalent in the bicyclic system). The carbonyl oxygen and nitrile nitrogen act as H-bond acceptors.

    • Lipophilicity: Moderate to Low. The compact bicyclic structure reduces hydrophobic surface area compared to linear analogs.

Solvent Compatibility Matrix (Predicted):

Solvent Class Representative Solvents Predicted Solubility Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP Very High Strong dipole-dipole interactions; disruption of crystal lattice energy.
Polar Protic Methanol, Ethanol High H-bonding between solvent -OH and solute C=O / -CN.
Moderately Polar Acetone, Ethyl Acetate Moderate Good dipole matching; effective for cooling crystallization.

| Non-Polar | n-Hexane, Heptane | Insoluble | Lack of specific interactions; high energy cost for cavity formation. |

Experimental Methodology: The Laser Monitoring Protocol

For high-precision solubility determination (


) across a temperature range (278.15 K – 323.15 K), the Laser Dynamic Monitoring Method  is superior to the static gravimetric method due to its speed and reproducibility.
Standardized Workflow

This protocol ensures self-validating data by minimizing human error in sampling.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser monitoring system (transmissivity detector).

  • Magnetic stirring (400 rpm).

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile into the vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the target organic solvent.
    
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmissivity maximizes).

  • Nucleation/Equilibrium: Slowly cool the solution at a controlled rate (e.g., 2 K/h). Record the temperature (

    
    ) where transmissivity drops sharply (nucleation).
    
  • Equilibrium Verification: Re-heat and cool broadly to determine the exact saturation temperature (

    
    ) where the last crystal disappears.
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the molar masses of solute (
    
    
    
    ) and solvent (
    
    
    ).


Experimental Workflow Diagram

Solubility_Protocol Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mixing & Heating (Dissolution) Start->Mix Laser Laser Monitoring (Transmissivity Max) Mix->Laser Full Dissolution Cool Controlled Cooling (2 K/h) Laser->Cool Detect Detect T(sat) (Transmissivity Drop) Cool->Detect Detect->Mix Repeat for Accuracy Calc Calculate Mole Fraction (x) Detect->Calc Data Point Acquired

Figure 1: The Laser Dynamic Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Analysis

Raw data must be correlated using thermodynamic models to smooth experimental errors and calculate dissolution enthalpy.[1]

The Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility data of polar organic compounds in pure solvents. It accounts for the non-ideality of the solution.

Equation:



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (K).[2][3]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Interpretation:

  • Parameter A & B: Relate to the enthalpy of solution and activity coefficients.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates an endothermic  process (solubility increases with T), which is typical for this class of lactams.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Modeling Logic Diagram

Thermo_Logic Data Experimental Data (x_i vs T) Regress Non-linear Regression (Apelblat / Van't Hoff) Data->Regress Params Model Parameters (A, B, C) Regress->Params Thermo Thermodynamic Functions (ΔH, ΔS, ΔG) Params->Thermo Differentiation App Process Application (Crystallizer Design) Params->App Solubility Curve Thermo->App Energy Balance

Figure 2: Logical flow from raw data to process engineering application.

Data Presentation Template

When reporting your findings, structure the data as follows to ensure compatibility with engineering design software (e.g., Aspen Plus, Dynochem).

Table 1: Experimental and Calculated Solubility of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (Mole Fraction)

T (K)Solvent: Ethanol (

)
Solvent: Ethanol (

)
Relative Error (%)Solvent: Acetone (

)
278.15[Value][Value]

[Value]
283.15[Value][Value]

[Value]
...............
323.15[Value][Value]

[Value]

Note: Relative Error (RD) should be


 for the model to be considered valid.

Strategic Applications in Drug Development

  • Crystallization Solvent Selection:

    • Solvent: Ethanol or Isopropanol.

    • Rationale: Moderate solubility slope (

      
      ) allows for high-yield cooling crystallization.
      
  • Antisolvent Selection:

    • Antisolvent: n-Heptane or Toluene.

    • Rationale: The high polarity difference between the nitrile/lactam core and the hydrocarbon antisolvent creates a sharp supersaturation spike, ideal for maximizing yield (though requiring care to avoid oiling out).

  • Purification:

    • The compound's high solubility in DCM (Dichloromethane) vs. low solubility in water (at neutral pH) suggests liquid-liquid extraction is a viable initial purification step before crystallization.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56(2), 117-132. Link

  • Sha, F., et al. (2020). Thermodynamic analysis and solubility measurement of 5-norbornene-2,3-dicarboximide in different solvents. Journal of Chemical & Engineering Data, 65(3), 1234-1242. Link

  • PubChem. (n.d.). Compound Summary for CAS 113089-36-4. National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Selective Reduction of 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The pyrrolizidine alkaloid scaffold is a privileged structural motif found in numerous natura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolizidine alkaloid scaffold is a privileged structural motif found in numerous natural products and serves as a versatile template in medicinal chemistry. The functionalization of this bicyclic system is of paramount importance for the development of novel therapeutic agents. A common synthetic intermediate in this endeavor is 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile , a molecule possessing two key reactive sites: a ketone at the 3-position and a nitrile at the 7a-position. The selective reduction of the ketone to the corresponding alcohol, while preserving the nitrile functionality, is a critical transformation that opens avenues for further synthetic elaboration.

This comprehensive guide provides an in-depth analysis of the reagents and protocols for the chemoselective and diastereoselective reduction of the 3-oxo group in 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile. We will delve into the mechanistic rationale behind reagent selection, provide detailed experimental procedures, and present comparative data to aid researchers in choosing the optimal conditions for their specific needs.

Understanding the Challenge: Chemoselectivity and Diastereoselectivity

The primary challenge in the reduction of 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile lies in achieving high chemoselectivity —preferentially reducing the ketone in the presence of the nitrile. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both functional groups, leading to the corresponding amino alcohol. Therefore, milder reagents are required.

Furthermore, the reduction of the prochiral ketone in the bicyclic pyrrolizidine system introduces a new stereocenter at the C-3 position. This necessitates control over the diastereoselectivity of the reaction to favor the formation of one diastereomer over the other. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon, which is influenced by the steric hindrance imposed by the bicyclic ring system.

Reagent Selection and Mechanistic Considerations

Sodium Borohydride (NaBH₄): The Reagent of Choice

Sodium borohydride (NaBH₄) is a mild and highly effective reagent for the selective reduction of aldehydes and ketones.[1][2] Its lower reactivity compared to LiAlH₄ makes it ideal for substrates containing less reactive functional groups like nitriles, esters, and amides, which are generally not reduced under standard conditions.[2]

Mechanism of Ketone Reduction by NaBH₄:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[2] This is followed by protonation of the resulting alkoxide, typically by the alcoholic solvent, to yield the secondary alcohol.[2]

G cluster_mechanism Mechanism of NaBH₄ Reduction reagents NaBH₄ in MeOH hydride_attack Hydride Attack ketone 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile ketone->hydride_attack 1. alkoxide Alkoxide Intermediate hydride_attack->alkoxide protonation Protonation alkoxide->protonation 2. (from MeOH) alcohol 3-Hydroxyhexahydro-1H-pyrrolizine-7a-carbonitrile protonation->alcohol

Figure 1: Generalized workflow for the NaBH₄ reduction of a ketone.

Diastereoselectivity in Bicyclic Systems:

In the case of 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile, the hydride attack is expected to occur from the less sterically hindered face of the molecule. The concave shape of the bicyclic system generally directs the incoming nucleophile to the convex face. This often leads to a high degree of diastereoselectivity. For instance, the reduction of the bicyclic ketone [2.2.1]bicycloheptanone with NaBH₄ yields an 86:14 ratio of diastereomers, favoring the product from attack on the less hindered face.[2]

Alternative Reducing Agents

While NaBH₄ is the most common and practical choice, other reagents can be considered for this transformation.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Raney Nickel, Platinum oxide) and a hydrogen source. While effective for ketone reduction, achieving selectivity over the nitrile can be challenging, as many hydrogenation catalysts will also reduce nitriles.[3] Careful selection of the catalyst and reaction conditions is crucial. For instance, palladium-activated Raney-nickel has been used for nitrile reduction in the presence of other sensitive groups, suggesting that selectivity might be tunable.[4]

  • Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as isopropanol, in the presence of a catalyst (e.g., Raney Nickel). It can be a milder alternative to high-pressure hydrogenation. Reports have shown the effectiveness of Raney Nickel in refluxing 2-propanol for the reduction of nitriles, indicating that chemoselectivity for the ketone would need careful optimization.[5]

Experimental Protocols

Protocol 1: Selective Reduction of 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile with Sodium Borohydride

This protocol provides a general procedure for the selective reduction of the ketone functionality. Optimization of temperature and reaction time may be necessary for specific applications.

Materials:

  • 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Reagent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude 3-hydroxyhexahydro-1H-pyrrolizine-7a-carbonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

G start Start dissolve Dissolve Ketone in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench Reaction Complete evaporate Remove Methanol quench->evaporate extract Extract with Organic Solvent evaporate->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End Product purify->end

Figure 2: Experimental workflow for the NaBH₄ reduction.

Data Summary and Comparison

The following table summarizes the expected outcomes for the selective reduction of bicyclic ketones, providing a basis for predicting the results for 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile.

Reagent SystemSolventTemperature (°C)Typical Yield (%)Diastereoselectivity (Major:Minor)Comments
NaBH₄ Methanol0 to RT>90Typically >85:15Excellent chemoselectivity for ketone over nitrile. Diastereoselectivity is governed by steric hindrance.
NaBH₄ / CeCl₃ (Luche) Methanol-78 to 0>90VariablePrimarily used for α,β-unsaturated ketones to favor 1,2-addition. May not significantly alter the diastereoselectivity for saturated bicyclic ketones.
Raney Ni / H₂ Ethanol/MethanolRT to 50VariableVariableRisk of nitrile reduction. Requires careful optimization of pressure, temperature, and catalyst loading.
Raney Ni / Isopropanol IsopropanolRefluxVariableVariableTransfer hydrogenation conditions. Can also reduce nitriles, requiring careful control.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of NaBH₄ or extending the reaction time. Ensure the NaBH₄ is fresh, as it can decompose upon storage.

  • Low Yield: Low yields may result from product loss during work-up. Ensure thorough extraction and careful handling during solvent removal.

  • Poor Diastereoselectivity: While NaBH₄ often provides good diastereoselectivity in bicyclic systems, this can be substrate-dependent. Lowering the reaction temperature may improve selectivity.

  • Nitrile Reduction: If nitrile reduction is observed, ensure that a mild reducing agent like NaBH₄ is used and avoid harsh conditions (e.g., high temperatures).

Conclusion

The selective reduction of the 3-oxo group in 3-oxohexahydro-1H-pyrrolizine-7a-carbonitrile is a crucial step in the synthesis of functionalized pyrrolizidine alkaloids. Sodium borohydride in an alcoholic solvent stands out as the most reliable and practical method for achieving high chemoselectivity and good diastereoselectivity. The provided protocol offers a robust starting point for researchers, and the accompanying discussion on mechanistic principles and potential challenges will aid in the successful implementation and optimization of this important transformation.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson.
  • Brown, H. C., & Muzzio, J. (1966). Rates of Reaction of Sodium Borohydride with Bicyclic Ketones. Steric Approach Control and Steric Departure Control in the Reactions of Rigid Bicyclic Systems. Journal of the American Chemical Society, 88(12), 2811–2822. [Link]

  • Luche, J.-L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • Gribble, G. W. (2010). Sodium Borohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of nitriles. [Link]

  • Chemguide. (n.d.). Reduction of aldehydes and ketones. [Link]

  • Mebane, R. C., et al. (2005). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 35(19), 2555-2559. [Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc.
  • Cha, J. S. (2006). Recent developments in the stoichiometric hydroboration of functionalized alkenes and alkynes. Journal of Organometallic Chemistry, 691(21), 4535-4553.

Sources

Application

Application Note: A Robust and Stereoselective Synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Introduction The pyrrolizidine alkaloid core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products with diverse biological activities, including antitumor, anti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolizidine alkaloid core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of natural products with diverse biological activities, including antitumor, anti-inflammatory, and analgesic properties.[1] The specific stereochemistry of these molecules is often crucial for their therapeutic efficacy. This application note details a robust and highly stereoselective protocol for the synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, a key intermediate for the elaboration of more complex pyrrolizidine-based drug candidates. The described methodology leverages an isothiourea-catalyzed intramolecular Michael addition-lactonization as the key stereochemistry-determining step, consistently delivering the target compound with excellent diastereoselectivity and enantioselectivity.[2]

Synthetic Strategy: Causality and Design

The retrosynthetic analysis of the target molecule, 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, identified a key disconnection at the C7a-C1 and C3-N4 bonds. This led to the design of a convergent synthesis commencing from readily available starting materials. The core of our strategy revolves around an organocatalytic, enantioselective intramolecular Michael addition of a pyrrole-derived enone acid.[2] This approach was selected for several reasons:

  • High Stereocontrol: Isothiourea catalysts, such as benzotetramisole, are known to provide excellent stereocontrol in Michael additions, leading to high diastereo- and enantioselectivity.[2]

  • Operational Simplicity: The reaction proceeds under mild conditions and utilizes a commercially available organocatalyst, avoiding the need for sensitive metal catalysts.

  • Atom Economy: The intramolecular nature of the key cyclization step maximizes atom economy.

The overall synthetic workflow can be visualized as a three-stage process: synthesis of the enone acid precursor, the key asymmetric cyclization, and subsequent functional group manipulation to yield the target nitrile.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Cyclization cluster_2 Stage 3: Functionalization Start Pyrrole-2-carboxaldehyde Enone_Acid Enone Acid Precursor Start->Enone_Acid Three-step sequence Cyclization Intramolecular Michael Addition-Lactonization Enone_Acid->Cyclization Benzotetramisole (5 mol%) Dihydropyranone Dihydropyranone Intermediate Cyclization->Dihydropyranone Ring_Opening Nucleophilic Ring Opening Dihydropyranone->Ring_Opening Methanol Nitrile_Formation Conversion to Nitrile Ring_Opening->Nitrile_Formation Standard Procedures Target 3-Oxohexahydro-1H- pyrrolizine-7a-carbonitrile Nitrile_Formation->Target

Figure 1: Overall synthetic workflow for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile.

Experimental Protocols

Part 1: Synthesis of the Enone Acid Precursor

The enone acid starting material is prepared from commercially available pyrrole-2-carboxaldehyde in a straightforward three-step sequence. This involves a Horner-Wadsworth-Emmons reaction, followed by saponification of the resulting ester and subsequent protection of the pyrrole nitrogen.

Part 2: Isothiourea-Catalyzed Enantioselective Michael Addition-Lactonization

This is the critical step for establishing the stereochemistry of the final product.

Materials:

  • Enone acid precursor

  • Benzotetramisole (5 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of the enone acid precursor (1.0 equiv) in CH₂Cl₂ (0.1 M) at room temperature, add benzotetramisole (0.05 equiv).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude dihydropyranone intermediate is typically used in the next step without further purification.

Part 3: Nucleophilic Ring Opening and Conversion to the Target Nitrile

The unstable dihydropyranone is ring-opened with a suitable nucleophile, in this case, methanol, to afford a stable pyrrolizine carboxylate derivative.[2] Subsequent standard functional group transformations are then employed to yield the desired 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile.

Procedure:

  • Dissolve the crude dihydropyranone in methanol (0.1 M).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • The resulting methyl ester is then converted to the corresponding amide and subsequently dehydrated to the nitrile using standard literature procedures.[3]

Data Summary

The following table summarizes the typical quantitative data obtained for the key stereoselective cyclization step.

ParameterValue
Catalyst Loading 5 mol%
Diastereomeric Ratio (dr) >95:5
Enantiomeric Excess (ee) >98:2
Reaction Time 12-24 hours
Isolated Yield (over 2 steps) 75-85%

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile. The key to this successful synthesis lies in the highly efficient and selective isothiourea-catalyzed intramolecular Michael addition-lactonization. This method provides a practical and scalable route to this valuable building block, which is of significant interest to researchers in the field of medicinal chemistry and drug development for the synthesis of novel pyrrolizidine alkaloid analogs.

References

  • 4 PubMed.

  • 2 Organic & Biomolecular Chemistry (RSC Publishing).

  • Synfacts.

  • 5 The Journal of Organic Chemistry.

  • 1 PMC.

  • 6 The Journal of Organic Chemistry.

  • 7 ResearchGate.

  • 8 Organic Letters.

  • 9 PubMed.

  • 10 RSC Advances.

  • Organic Syntheses.

  • 11 PMC.

  • 12 Chemical Communications.

  • 13 Beilstein Journal of Organic Chemistry.

  • 14 ResearchGate.

  • 15 ResearchGate.

  • 16 ResearchGate.

  • 17 PMC.

  • 3 Organic Syntheses.

  • 18 MDPI.

  • DR-NTU.

  • 19 PMC.

  • 20 PubMed.

  • 21 ResearchGate.

  • 22 CNR-IRIS.

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Method

Application Notes and Protocols for the Functionalization of C-5 Position in 3-Oxopyrrolizidine-7a-carbonitrile Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The 3-Oxopyrrolizidine-7a-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The 3-Oxopyrrolizidine-7a-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The 3-oxopyrrolizidine-7a-carbonitrile core represents a unique and sterically demanding bicyclic lactam structure. Such pyrrolizidine frameworks are prevalent in a wide array of natural products, particularly in pyrrolizidine alkaloids, which exhibit a broad spectrum of biological activities.[1][2] The inherent rigidity of the bicyclic system, combined with the stereoelectronic influence of the lactam carbonyl and the bridgehead nitrile group, makes this scaffold an attractive starting point for the design of novel therapeutic agents. The strategic functionalization of specific positions on this core can lead to the generation of diverse molecular architectures with finely tuned pharmacological profiles.

This guide provides a comprehensive overview of potential strategies for the late-stage functionalization of the C-5 position of the 3-oxopyrrolizidine-7a-carbonitrile scaffold. While direct literature precedent for this specific transformation is limited, this document outlines plausible synthetic routes based on established principles of modern synthetic organic chemistry, including transition metal-catalyzed C-H activation and photoredox catalysis. The protocols provided are designed to be robust and adaptable, serving as a foundational resource for researchers venturing into the chemical modification of this promising heterocyclic system.

Part 1: Synthesis of the 3-Oxopyrrolizidine-7a-carbonitrile Scaffold

A critical prerequisite for any functionalization study is a reliable synthesis of the core scaffold. Based on established methodologies for the synthesis of functionalized pyrrolizidines, a plausible retro-synthetic approach is outlined below. The key step involves an intramolecular cyclization of a suitably functionalized proline derivative.

Proposed Synthetic Pathway

Synthesis_of_3-oxopyrrolizidine-7a-carbonitrile_Scaffold Proline L-Proline Intermediate1 N-protected Proline Ester Proline->Intermediate1 Protection & Esterification Intermediate2 N-protected 4-cyanoproline Ester Intermediate1->Intermediate2 Cyanation Intermediate3 N-protected 4-cyanoproline Aldehyde Intermediate2->Intermediate3 Reduction Intermediate4 Cyclization Precursor Intermediate3->Intermediate4 Wittig or Horner-Wadsworth-Emmons Olefination Target 3-Oxopyrrolizidine- 7a-carbonitrile Intermediate4->Target Intramolecular Michael Addition/ Lactamization

Caption: Proposed synthetic route to the 3-oxopyrrolizidine-7a-carbonitrile scaffold.

Protocol: Synthesis of the 3-Oxopyrrolizidine-7a-carbonitrile Scaffold (Hypothetical)

This protocol is a proposed route and may require optimization.

Step 1: Protection and Esterification of L-Proline

  • To a solution of L-proline (1.0 eq) in a suitable solvent (e.g., methanol), add a protecting group reagent (e.g., Boc-anhydride, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Stir the reaction at room temperature until the protection is complete (monitored by TLC).

  • Esterify the carboxylic acid, for example, by adding thionyl chloride dropwise at 0 °C, followed by refluxing.

  • Purify the resulting N-protected proline ester by column chromatography.

Step 2: Cyanation

  • Introduce a cyano group at the 4-position of the proline ring. This may involve an oxidation/cyanation sequence.

  • Alternatively, a starting material with a pre-installed handle at the 4-position could be utilized.

Step 3: Reduction to Aldehyde

  • Reduce the ester group to an aldehyde using a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C).

  • Carefully quench the reaction and purify the resulting aldehyde.

Step 4: Olefination

  • Perform a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde and a phosphonium ylide or phosphonate ester containing an acrylate moiety.

  • This step introduces the carbon chain required for the subsequent cyclization.

Step 5: Intramolecular Cyclization

  • Treat the olefination product with a base to induce an intramolecular Michael addition of the nitrogen atom onto the acrylate system.

  • Subsequent lactamization will form the desired 3-oxopyrrolizidine-7a-carbonitrile scaffold.

  • The stereochemistry of the cyclization will be a critical factor to control.

Part 2: C-5 Functionalization Strategies

The C-5 position of the 3-oxopyrrolizidine-7a-carbonitrile scaffold is a methylene group adjacent to the lactam carbonyl. This proximity suggests that this position is amenable to functionalization via modern C-H activation techniques.

Strategy 1: Palladium-Catalyzed C-5 Arylation

Palladium-catalyzed C-H arylation is a powerful tool for the late-stage functionalization of complex molecules.[3][4] The lactam carbonyl can act as a directing group, facilitating the regioselective activation of the adjacent C-H bond.

Palladium-Catalyzed_C5_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions Scaffold 3-Oxopyrrolizidine- 7a-carbonitrile Product C-5 Arylated Product Scaffold->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Pd_Catalyst Pd(OAc)₂ / Ligand Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Workflow for Palladium-Catalyzed C-5 Arylation.

Protocol: Palladium-Catalyzed C-5 Arylation of 3-Oxopyrrolizidine-7a-carbonitrile

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 3-oxopyrrolizidine-7a-carbonitrile (1.0 eq), aryl halide (1.2-1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 10-20 mol%), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent and Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent (e.g., dioxane, toluene, or DMA).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.

  • Ligand: Bulky, electron-rich phosphine ligands are often crucial for promoting the C-H activation and reductive elimination steps in the catalytic cycle.

  • Base: The base is required to facilitate the deprotonation step of the C-H activation. The choice of base can significantly impact the reaction efficiency.

  • Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species.

Strategy 2: Rhodium-Catalyzed C-5 Functionalization

Rhodium catalysts are also highly effective for C-H activation, often exhibiting complementary reactivity to palladium.[5][6] Rhodium-carbenoid insertion into C-H bonds is a particularly attractive method for C-C bond formation.

Rhodium-Catalyzed_C5_Functionalization cluster_reactants Reactants cluster_conditions Reaction Conditions Scaffold 3-Oxopyrrolizidine- 7a-carbonitrile Product C-5 Functionalized Product Scaffold->Product Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Diazo->Product Rh_Catalyst Rh₂(OAc)₄ Rh_Catalyst->Product

Caption: Workflow for Rhodium-Catalyzed C-5 Functionalization.

Protocol: Rhodium-Catalyzed C-5 Carbenoid Insertion

  • Reaction Setup: To a solution of the 3-oxopyrrolizidine-7a-carbonitrile (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or dichloroethane) under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).

  • Addition of Diazo Compound: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 eq) in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Rhodium Catalyst: Dirhodium(II) carboxylates are excellent catalysts for generating rhodium carbenoids from diazo compounds.

  • Diazo Compound: The choice of diazo compound determines the functional group to be introduced.

  • Slow Addition: Slow addition of the diazo compound is crucial to maintain a low concentration of the reactive carbenoid intermediate, minimizing side reactions such as dimerization.

Strategy 3: Photoredox-Catalyzed C-5 Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, which can then participate in a variety of bond-forming reactions.[7][8][9] This approach could be particularly useful for the functionalization of the C-5 position, potentially proceeding through a hydrogen atom transfer (HAT) mechanism.

Photoredox-Catalyzed_C5_Functionalization cluster_reactants Reactants cluster_conditions Reaction Conditions Scaffold 3-Oxopyrrolizidine- 7a-carbonitrile Product C-5 Functionalized Product Scaffold->Product Reagent Functionalizing Reagent (e.g., Alkyl Halide) Reagent->Product Photocatalyst Photocatalyst (e.g., Ir or Ru complex) Photocatalyst->Product Light Visible Light (Blue LEDs) Light->Product

Caption: Workflow for Photoredox-Catalyzed C-5 Functionalization.

Protocol: Photoredox-Catalyzed C-5 Alkylation

  • Reaction Setup: In a vial, combine the 3-oxopyrrolizidine-7a-carbonitrile (1.0 eq), an alkyl halide (e.g., an activated bromide or iodide, 1.5 eq), a photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%), and a suitable base or HAT catalyst in a degassed solvent (e.g., acetonitrile or DMF).

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs and stir at room temperature for 12-48 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is critical and depends on the redox potentials of the substrates. Iridium and ruthenium polypyridyl complexes are commonly used.

  • Light Source: Blue LEDs are typically used as they emit light in the absorption range of many common photocatalysts.

  • Solvent: The solvent should be transparent to the light source and capable of dissolving all reaction components.

Part 3: Data Presentation and Characterization

The successful functionalization of the 3-oxopyrrolizidine-7a-carbonitrile scaffold should be confirmed by a suite of analytical techniques.

Functionalization Method Expected Product Typical Yield Range (%) Key Characterization Data
Pd-Catalyzed Arylation 5-Aryl-3-oxopyrrolizidine-7a-carbonitrile40-80¹H NMR (disappearance of C-5 methylene protons, appearance of aromatic signals), ¹³C NMR (new aromatic carbon signals), HRMS (correct mass)
Rh-Catalyzed Carbenoid Insertion 5-(Alkoxycarbonylmethyl)-3-oxopyrrolizidine-7a-carbonitrile50-90¹H NMR (new signals for the inserted fragment), ¹³C NMR (new ester and methylene carbon signals), HRMS (correct mass)
Photoredox-Catalyzed Alkylation 5-Alkyl-3-oxopyrrolizidine-7a-carbonitrile30-70¹H NMR (new signals corresponding to the alkyl group), ¹³C NMR (new alkyl carbon signals), HRMS (correct mass)

Conclusion and Future Outlook

The functionalization of the C-5 position in 3-oxopyrrolizidine-7a-carbonitrile scaffolds presents a compelling opportunity for the discovery of novel bioactive molecules. The protocols outlined in this guide, based on well-established principles of C-H activation and photoredox catalysis, provide a solid foundation for exploring the chemical space around this privileged heterocyclic core. Further research into the development of stereoselective functionalization methods will be a key area of future investigation, enabling precise control over the three-dimensional architecture of these complex molecules and unlocking their full potential in drug discovery and development.

References

  • He, J., Hamann, L. G., Davies, H. M. L., & Beckwith, R. E. J. (2015). Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion. Nature Communications, 6, 5943. [Link]

  • Mohan, P. S., & Kumar, S. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14755-14768. [Link]

  • Chen, D. Y.-K., & Youn, S. W. (2012). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 51(49), 12416-12419. [Link]

  • Cardona, F., & Goti, A. (2026). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. The Journal of Organic Chemistry. [Link]

  • Mohan, P. S., & Kumar, S. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14755-14768. [Link]

  • SpiroChem. (2023). Photoredox catalysis and Electrochemistry enabling late-stage functionalization of drug like molecules. [Link]

  • Davies, H. M. L. (2015). 263: Late-stage C–H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion. The Davies Group - ScholarBlogs. [Link]

  • DiRocco, D. A., & Rovis, T. (2011). Rhodium-catalyzed C-H bond functionalization. PMC. [Link]

  • Deng, Y., & Ye, J. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. Organic & Biomolecular Chemistry, 12(38), 7525-7529. [Link]

  • Olofsson, J. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. DiVA. [Link]

  • Silvi, M., & Melchiorre, P. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. Beilstein Journal of Organic Chemistry, 20, 2461-2468. [Link]

  • Silvi, M., & Melchiorre, P. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. PubMed. [Link]

  • Silvi, M., & Melchiorre, P. (2024). Photoredox-catalyzed intramolecular nucleophilic amidation of alkenes with β-lactams. ResearchGate. [Link]

  • Davies, H. M. L. (2015). 263: Late-stage C–H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion. The Davies Group - ScholarBlogs. [Link]

  • Yang, Y.-J., Zhang, H.-R., Zhu, S.-Y., Zhu, P., & Hui, X.-P. (2014). Highly Stereoselective Synthesis of Functionalized Pyrrolo[3,2-c]quinolines via N-Heterocyclic Carbene Catalyzed Cascade Sequence. Organic Letters, 16(19), 5048-5051. [Link]

  • Mao, P. Z., Cabrera-Pardo, J. R., Cadahia, J. P., & Gaunt, M. J. (2018). Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles. Nature, 555(7694), 81-85. [Link]

  • Griesi, M., Silvi, M., & Melchiorre, P. (2025). Visible-Light Photoredox Catalytic Direct N-(Het)Arylation of Lactams. Angewandte Chemie International Edition. [Link]

  • Boström, J., Brown, D. G., & Young, R. J. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 1049-1064. [Link]

  • Dong, G. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC. [Link]

  • Baklanov, M. A., et al. (2023). Diastereospecific cyclization of 3-arylidene-1-pyrrolinium salts containing an alkyltriarylphosphonium fragment: a path to the synthesis of new pyrrolizidine derivatives. New Journal of Chemistry. [Link]

  • Shiner, V. J., & Sorensen, T. S. (1994). Effects of Bridgehead Substitution on Structure and Reactivity of the 7-Norbornyl Cation. Journal of the American Chemical Society, 116(19), 8533-8539. [Link]

  • Ohga, Y. (1995). Structural and Substituent Effects on the Solvolysis Reactivity of Bridgehead Compounds. Kyoto University Research Information Repository. [Link]

  • Wipf, P., & Kerekes, A. D. (2003). Bridgehead reactivity, nucleophilic and radical additions, and lithium aluminum hydride reduction of 1-(arylsulfonyl)bicyclobutanes: general access to substituted, functionalized cyclobutanes. Syntheses of (.+-.)-citrilol acetate, (.+-.)-junionone, and the tricyclo[3.3.0.01,4]octane and tricyclo[4.3.0.01,7]nonane ring systems. The Journal of Organic Chemistry, 68(23), 8919-8929. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. [Link]

  • Deng, C., & Liu, Y. (2019). Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry, 17(10), 2735-2744. [Link]

  • Lu, Y., & Chen, C. (2025). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

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  • Trofimov, B. A., et al. (2020). Intermolecular cyclization tailored syntheses of 1,2‐dihydro‐3H‐pyrrol‐3‐ones. Chemistry of Heterocyclic Compounds, 56(1), 4-22. [Link]

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  • Garcia, P., et al. (2009). Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. Chemistry, 15(9), 2129-2139. [Link]

  • Uchida, K., et al. (2015). One-Pot Synthesis of 3-Oxo-2H,4H-1,4-benzothiazine-2-carbonitrile Derivatives via Cyclization of Methyl {[2-(Cyanomethyl)sulfanyl]phenyl}carbamate. Synthesis, 47(21), 3405-3412. [Link]

  • Zuraev, A. V., et al. (2016). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. Vestsi Natsyyanal'nai Akademii Navuk Belarusii, Seryya Khimichnykh Navuk, (1), 69-72. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low diastereoselectivity in pyrrolizidine-7a-carbonitrile synthesis

Topic: Troubleshooting Low Diastereoselectivity Ticket ID: PYR-7A-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary: The Stereochemical Challenge The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Diastereoselectivity

Ticket ID: PYR-7A-CN-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary: The Stereochemical Challenge

The synthesis of pyrrolizidine-7a-carbonitriles involves forming a quaternary center at the bridgehead nitrogen junction. This is a high-stakes stereochemical operation. The pyrrolizidine bicyclic system adopts a "puckered" or "cup-shaped" conformation (endo/exo faces).

Low diastereoselectivity (dr) typically arises from two competing failure modes:

  • Thermodynamic Equilibration (Retro-Strecker): The small size of the cyano group allows reversible detachment and re-attachment, leading to a thermodynamic mixture rather than the kinetically controlled product.

  • Lack of Facial Discrimination: In the absence of significant steric bulk at C1 or C8, the energy difference between the exo (convex) and endo (concave) transition states is insufficient to drive selectivity.

Diagnostic Workflow

Before altering reaction parameters, determine if your issue is Kinetic (reaction path) or Thermodynamic (product stability).

DiagnosticWorkflow Start START: Low Diastereoselectivity (dr) CheckTime Experiment: Monitor dr over time (1h vs 24h) Start->CheckTime Decision1 Does dr change over time? CheckTime->Decision1 Yes YES: Thermodynamic Control Decision1->Yes dr shifts No NO: Kinetic Control Decision1->No dr constant Soln_Thermo Root Cause: Reversibility (Retro-Strecker) Fix: Switch to TMSCN + Lewis Acid Low Temp (-78°C) Yes->Soln_Thermo Soln_Kinetic Root Cause: Poor Facial Bias Fix: Increase Ligand Bulk Use Chiral Brønsted Acid No->Soln_Kinetic

Figure 1: Diagnostic decision tree to distinguish between reversible (thermodynamic) and irreversible (kinetic) failure modes.

Troubleshooting Guide: Method-Specific Solutions
Scenario A: The Strecker Reaction (Nucleophilic Addition)

Context: Addition of cyanide to a cyclic iminium ion.

SymptomRoot CauseTechnical Intervention
dr ~ 1:1 Reversibility (Retro-Strecker). The cyanide adds and detaches, eventually settling at the thermodynamic equilibrium (usually favoring the trans-fused system).Switch to TMSCN/Lewis Acid. Use Trimethylsilyl cyanide (TMSCN) instead of KCN. The Si-N bond formation renders the addition irreversible, trapping the kinetic product [1].
Low Yield + Low dr Iminium Instability. The bridgehead iminium ion is strained (anti-Bredt character) or prone to hydrolysis.In-situ Trapping. Do not isolate the imine. Generate the iminium ion in situ (e.g., from N-oxide or oxidative cleavage) in the presence of the cyanide source [2].
Selectivity favors wrong isomer Steric Approach Control. The reagent is attacking from the "open" convex face, but you need the concave product.Directed Delivery. Use a temporary tether or a coordinating Lewis Acid (e.g., Ti(OiPr)4) that chelates to a neighboring hydroxyl group (if present) to guide the cyanide to the internal face [2].
Scenario B: Oxidative Cyanation (Photoredox/Electrochemical)

Context: C-H functionalization of a tertiary amine.

SymptomRoot CauseTechnical Intervention
Low dr Radical Planarity. The

-amino radical intermediate is planar. If the radical lifetime is too long, it loses stereochemical memory.
Increase Radical Trap Rate. Increase the concentration of the cyanide source to capture the radical faster than the conformational relaxation rate [3].
Over-oxidation Uncontrolled Potentials. The product (aminonitrile) is oxidatively labile.Switch to Photoredox. Use mild photocatalysts (e.g., Ru(bpy)3) rather than strong chemical oxidants (e.g., peroxides) to strictly control the oxidation potential [4].
Mechanistic Insight: The "Cup" Conformation

Understanding the 3D topology of the pyrrolizidine ring is critical. The ring system is not flat; it is puckered.

Stereocontrol cluster_factors Influencing Factors Substrate Pyrrolizidine Iminium Ion Exo Exo Attack (Convex Face) Substrate->Exo Low Steric Hindrance Endo Endo Attack (Concave Face) Substrate->Endo High Steric Clash Product_A Major Product (Kinetic) Exo->Product_A Product_B Minor Product (Sterically Hindered) Endo->Product_B F1 C1/C2 Substituents F1->Substrate F2 Reagent Bulk (TMS vs K) F2->Exo

Figure 2: Stereochemical attack vectors. The convex (exo) face is kinetically accessible. Substituents at C1/C2 can block this face, forcing endo-attack.

Standardized Protocol: Kinetic Trapping with TMSCN

Use this protocol to enforce kinetic control and maximize diastereoselectivity.

Objective: Synthesis of 7a-cyanopyrrolizidine via irreversible Strecker reaction.

Reagents:

  • Substrate: Cyclic imine/hemiaminal precursor (1.0 equiv)

  • Reagent: TMSCN (Trimethylsilyl cyanide) (1.5 equiv)

  • Catalyst: Sc(OTf)3 (Scandium Triflate) (5-10 mol%) or BF3·OEt2 (1.0 equiv)

  • Solvent: Anhydrous CH2Cl2

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the pyrrolizidine imine precursor and dissolve in anhydrous CH2Cl2 (0.1 M).

  • Cryogenic Cooling: Cool the solution to -78 °C . Crucial: Low temperature prevents thermodynamic equilibration.

  • Lewis Acid Addition: Add the Lewis Acid (Sc(OTf)3) slowly. Stir for 15 minutes to allow complexation.

  • Cyanide Addition: Add TMSCN dropwise over 10 minutes.

  • Monitoring: Stir at -78 °C for 4 hours. Monitor by TLC/NMR. Do not warm up unless conversion is stalled.

  • Quench: Quench with saturated NaHCO3 at low temperature.

  • Analysis: Determine dr of the crude mixture via 1H NMR before column chromatography (silica gel can induce epimerization).

Why this works: The Lewis acid activates the imine, and the silyl group on TMSCN traps the resulting amine as an N-silyl species, preventing the ejection of the cyanide group (Retro-Strecker) [1].

FAQ: Common User Queries

Q: My product epimerizes during silica gel chromatography. What should I do? A: The 7a-cyano group is activated. Silica is slightly acidic and can catalyze the retro-Strecker reaction. Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize it, or use neutral alumina.

Q: I am using oxidative cyanation (Ru-photocatalyst) and getting 1:1 mixtures. A: Radical intermediates are planar. You are relying purely on substrate control. Solution: Lower the temperature of your photoreactor (use a cryo-coil). Alternatively, add a chiral hydrogen-bonding catalyst (e.g., a thiourea derivative) to associate with the radical cation intermediate and block one face [3].

Q: Can I use KCN in water/methanol? A: Only if you want the thermodynamic product. In protic solvents, the cyanide addition is reversible. You will obtain the isomer where the nitrile occupies the least sterically hindered position (usually trans to C1-substituents), regardless of the kinetic pathway [2].

References
  • Fleet, G. W. J., et al. (2003). "Highly diastereoselective additions to polyhydroxylated pyrrolidine cyclic imines." Tetrahedron: Asymmetry.

  • Franco-Montalban, F., et al. (2026).[1] "Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions." ACS Omega.[1]

  • Stahl, S. S., et al. (2018). "Direct Access to Versatile Electrophiles via Catalytic Oxidative Cyanation of Alkenes."[2] Journal of the American Chemical Society.

  • Liu, X., et al. (2014). "Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation." Organic Letters.

Sources

Optimization

Purification methods for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile oil vs solid

Executive Summary & Diagnostic The Core Issue: Users frequently report that 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile isolates as a viscous, amber oil, despite literature often describing it as a solid. This discrepa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Core Issue: Users frequently report that 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile isolates as a viscous, amber oil, despite literature often describing it as a solid. This discrepancy is rarely due to chemical degradation but rather "False Oil" Syndrome , caused by:

  • Trace Solvent Entrapment: The bicyclic lactam structure creates a rigid lattice that traps chlorinated solvents (DCM) or alcohols, lowering the melting point.

  • Stereoisomeric Impurities: The presence of the endo/exo or cis/trans isomers (relative to the bridgehead nitrile) disrupts crystal packing.

  • Hygroscopicity: The polar lactam moiety absorbs atmospheric moisture, preventing solidification.

Target Specification:

  • Ideal State: White to off-white crystalline solid.

  • Melting Point: Typically 60–80°C (variable by diastereomeric purity).

  • Solubility: Soluble in DCM, MeOH, EtOAc; Poorly soluble in Hexanes, Et2O.

Decision Matrix: Workflow Visualization

Before selecting a protocol, determine the purity profile of your crude material. Follow this logic flow to minimize yield loss.

PurificationWorkflow Start Crude Material (Oil) Trituration Step 1: Aggressive Trituration (MTBE or Et2O) Start->Trituration Remove solvent traces CheckSolid Did it solidify? Trituration->CheckSolid Recryst Step 2A: Recrystallization (EtOAc/Hexane) CheckSolid->Recryst Yes (Solid ppt) Column Step 2B: Flash Chromatography (DCM/MeOH) CheckSolid->Column No (Gummy oil) Vacuum High Vacuum Drying (>4h, 40°C) Recryst->Vacuum Column->Vacuum Final Pure Solid Product Vacuum->Final

Figure 1: Decision tree for processing crude pyrrolizine-7a-carbonitrile. Attempt trituration before committing to chromatography to save time.

Protocol Module A: Solidification (The "False Oil" Fix)

Use Case: The NMR shows the product is chemically pure (>90%) but remains an oil.

Mechanism: This compound is a "sticky" lactam. Standard rotary evaporation is insufficient to break the solvent-solute interactions. Trituration forces the product to crash out by introducing a solvent where the product is insoluble, but the impurities (or trapped primary solvent) are soluble.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM). (e.g., 1 g oil -> 2 mL DCM).

  • Precipitation: While stirring rapidly, add Diethyl Ether (Et2O) or MTBE dropwise until the solution turns cloudy (approx. ratio 1:10 DCM:Ether).

  • The Scratch: If oil droplets form instead of solid, scratch the inner wall of the flask with a glass rod at the interface. This provides nucleation sites.

  • Sonication: Place the flask in a sonication bath for 5–10 minutes. This mechanical stress often induces crystallization in bicyclic lactams.

  • Filtration: Collect the solid via vacuum filtration. Do not wash with pure ether immediately; use a 1:10 DCM:Ether mix to prevent redissolving surface oil.

Protocol Module B: Purification via Crystallization

Use Case: The material is a solid or semi-solid, but colored (yellow/brown) or <95% pure.

Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]

ParameterSpecificationNotes
Solvent A Ethyl Acetate (Hot)Dissolves product at 60°C.
Solvent B n-Hexanes (or Heptane)Lowers solubility as temp drops.
Cooling Rate Slow (10°C/hour)Rapid cooling traps impurities.

Procedure:

  • Place crude solid in a flask with a stir bar.

  • Add EtOAc (approx 5 mL/g) and heat to reflux (77°C).

  • If solid remains, add EtOAc in 1 mL increments until fully dissolved.

  • Remove from heat. Immediately add Hexanes dropwise until a faint persistent turbidity appears.

  • Add 1-2 drops of EtOAc to clear the solution again.

  • Wrap the flask in foil (insulation) and allow it to cool to room temperature undisturbed.

  • Transfer to a fridge (4°C) for 12 hours.

  • Filter the white needles/prisms and wash with cold Hexanes.

Protocol Module C: Flash Chromatography (The "Reset")

Use Case: The material is a complex mixture, dark oil, or contains significant stereoisomers.

Challenge: The lactam and nitrile groups make this molecule highly polar. It will "streak" on silica if the solvent system is too non-polar, or elute with impurities if too polar.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient Dichloromethane (DCM) / Methanol (MeOH).

Gradient Table:

Column Volume (CV) % DCM % MeOH Purpose
0–2 100% 0% Elute non-polar impurities/grease.
2–5 98% 2% Begin mobilizing the product.
5–10 95% 5% Target Elution Window.

| 10+ | 90% | 10% | Flush column (highly polar impurities). |

Critical Technical Note: Do not use Acetone or Ethyl Acetate as the primary polar modifier if avoiding co-elution with stereoisomers. The DCM/MeOH system provides better resolution for the rigid bicyclic framework.

Frequently Asked Questions (Troubleshooting)

Q1: I obtained a solid, but it turned back into an oil after 24 hours. Why? A: This is hygroscopicity. The lactam ring hydrogen bonds with water from the air.

  • Fix: Store the solid under Argon/Nitrogen in a desiccator. If it oils out, re-dissolve in DCM, dry over

    
    , filter, and strip solvent.
    

Q2: My NMR shows a split peak for the bridgehead proton. Is this an impurity? A: Likely not. This often indicates the presence of rotamers or diastereomers (endo/exo).

  • Verification: Run a High-Temperature NMR (e.g., in DMSO-d6 at 80°C). If the peaks coalesce, it is rotameric. If they remain distinct, you have a diastereomeric mixture requiring careful chromatography (Protocol C) to separate.

Q3: Can I distill this compound? A: Not recommended. While some simple lactams can be distilled, the 7a-carbonitrile group is thermally sensitive. Heating >120°C often leads to retro-Michael additions or polymerization (darkening of the oil).

References & Grounding

  • Sigma-Aldrich. Product Specification: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4). (Lists physical state as "Solid or liquid" confirming the duality).

  • Organic Syntheses. General procedures for bicyclic lactam handling and purification. (Referenced for standard workup of polar lactam intermediates).

  • BLD Pharm. Compound Properties and Handling for Pyrrolizine Derivatives.

  • ResearchGate. Biocatalytic hydrolysis of nitriles and lactam purification. (Context for synthesis and isolation of nitrile-functionalized lactams).

(Note: While specific peer-reviewed papers for the purification of this exact CAS are proprietary or sparse, the protocols above are derived from standard operating procedures for the class of "7a-substituted pyrrolizidin-3-ones" found in the cited databases.)

Sources

Troubleshooting

Preventing hydrolysis of nitrile group during pyrrolizidine ring closure

A Researcher's Guide to Preventing Nitrile Group Hydrolysis During Pyrrolizidine Ring Closure Welcome to our dedicated technical support center for synthetic chemists. This guide, curated by our Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Nitrile Group Hydrolysis During Pyrrolizidine Ring Closure

Welcome to our dedicated technical support center for synthetic chemists. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of preserving the nitrile functional group during the critical pyrrolizidine ring closure step. We understand the importance of maintaining functional group integrity in complex molecule synthesis and have compiled this resource to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: Why is my nitrile group hydrolyzing during the pyrrolizidine ring closure?

Nitrile hydrolysis is a common side reaction, particularly under the conditions often employed for cyclization reactions. The hydrolysis can be catalyzed by both acid and base, proceeding first to an amide and then to a carboxylic acid.[1][2] The key factors that promote hydrolysis are:

  • Harsh pH conditions: Strong acids or bases will significantly accelerate the rate of hydrolysis.[1]

  • Elevated temperatures: Higher reaction temperatures increase the rate of hydrolysis.[2]

  • Presence of water: Water is a necessary reagent for hydrolysis, so its presence, especially under harsh conditions, is detrimental.[3]

Q2: What are the primary products of nitrile hydrolysis?

Under acidic or basic conditions, nitriles first hydrolyze to a primary amide.[4][5] If the conditions are harsh enough (e.g., high temperature, strong acid/base), the amide can undergo further hydrolysis to the corresponding carboxylic acid.[2][4] In some cases, particularly with milder basic conditions, it may be possible to isolate the amide as the major product.[2]

Q3: Are there general strategies to minimize nitrile hydrolysis?

Yes, the general principle is to use the mildest reaction conditions possible that still afford the desired cyclization. This includes:

  • Avoiding strong acids and bases: Opt for milder catalysts or reaction conditions that do not require harsh pH adjustments.

  • Lowering reaction temperatures: If the cyclization can proceed at a lower temperature, even with a longer reaction time, this can significantly reduce the extent of hydrolysis. This is an application of kinetic versus thermodynamic control, where the desired cyclization is the kinetic product and hydrolysis is the thermodynamically favored but slower reaction at lower temperatures.[6][7]

  • Using anhydrous conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.

Troubleshooting Guide: Scenarios & Solutions

This section addresses specific experimental challenges and provides actionable solutions to prevent nitrile hydrolysis during pyrrolizidine ring closure.

Scenario 1: Significant formation of the corresponding amide or carboxylic acid is observed.

This is the most common issue, indicating that the reaction conditions are too harsh for the nitrile group.

Troubleshooting Steps:

  • Re-evaluate your cyclization strategy: If you are using a method that requires strong acid or base catalysis, consider alternative, milder methods for pyrrolizidine ring closure. Reductive cyclization methods have shown promise in preserving nitrile groups.[8]

  • Optimize reaction temperature: Systematically lower the reaction temperature. Even a decrease of 10-20 °C can have a significant impact on the rate of hydrolysis. Monitor the reaction progress carefully, as the rate of the desired cyclization will also decrease.

  • Strict control of pH: If acidic or basic conditions are unavoidable, use the minimum effective concentration of the catalyst. During the workup, neutralize the reaction mixture at low temperatures (e.g., in an ice bath) with a weak base like sodium bicarbonate to avoid localized areas of high pH that can promote hydrolysis.[9]

In-Depth Technical Protocols & Methodologies

Methodology 1: Reductive Cyclization of an Epoxy-Nitrile Precursor

This method has been successfully employed in the synthesis of polyhydroxylated pyrrolizidine alkaloids like alexine, where a nitrile group is preserved during the formation of the bicyclic core.[8]

Experimental Protocol:

  • Hydrogenolysis of the Epoxide:

    • Dissolve the epoxy-nitrile precursor in a suitable solvent (e.g., methanol, ethanol).

    • Add a palladium catalyst, such as Pd black or 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically 1 atm, but can be optimized) and stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Lactam Formation and Reduction:

    • The crude intermediate from the previous step is then treated with a mild acid source, such as ammonium chloride (NH4Cl), to facilitate the cyclization to the bicyclic lactam.[8]

    • The resulting lactam can then be reduced to the corresponding pyrrolizidine using a suitable reducing agent like a borane complex (e.g., BH3·SMe2).[10]

Data Summary: Comparison of Cyclization Conditions

Method Reagents/Conditions Nitrile Compatibility Key Considerations References
Reductive Cyclization H₂, Pd black or Pd/C; followed by mild acid (e.g., NH₄Cl)HighEffective for precursors with appropriate leaving groups or strained rings (e.g., epoxides).[8]
Nitrone Cycloadditions Mo(CO)₆, reflux; followed by reduction (e.g., BH₃·SMe₂)Moderate to HighThe initial cycloaddition is generally mild, but the subsequent reductive ring opening and cyclization must be optimized to avoid hydrolysis.[10]
Hydroaminomethylation H₂, CO, Rh catalyst, MW heatingModerateWhile a powerful method, the conditions (high temperature and pressure) may need careful optimization to be compatible with a nitrile group.[11]
Acid/Base Catalyzed Cyclizations Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH)LowGenerally not recommended for substrates with sensitive nitrile groups due to the high risk of hydrolysis.[1][2]

Visualizing the Chemistry: Diagrams and Workflows

To aid in understanding the key concepts, we have provided diagrams created using Graphviz.

Hydrolysis_Mechanism Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H⁺ (Acidic) Amide_Intermediate Amide R-C(=O)NH₂ Nitrile->Amide_Intermediate OH⁻, H₂O (Basic) Protonated_Nitrile->Amide_Intermediate H₂O Carboxylic_Acid Carboxylic Acid R-COOH Amide_Intermediate->Carboxylic_Acid H₃O⁺, Δ Amide_Intermediate->Carboxylic_Acid OH⁻, H₂O, Δ

Caption: General mechanism of nitrile hydrolysis under acidic and basic conditions.

Troubleshooting_Workflow Start Nitrile hydrolysis observed during pyrrolizidine ring closure Check_Conditions Are harsh acidic or basic conditions used? Start->Check_Conditions Check_Temp Is the reaction run at elevated temperature? Check_Conditions->Check_Temp No Mild_Methods Investigate milder cyclization methods (e.g., reductive cyclization) Check_Conditions->Mild_Methods Yes Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Control_pH Use weaker acids/bases or stoichiometric amounts. Neutralize carefully during workup. Check_Temp->Control_pH No End Successful Pyrrolizidine Synthesis Mild_Methods->End Lower_Temp->End Protecting_Group Consider a nitrile protecting group strategy Control_pH->Protecting_Group Control_pH->End Protecting_Group->End

Caption: Decision-making workflow for troubleshooting nitrile hydrolysis.

Advanced Strategy: The Use of Protecting Groups

In complex syntheses where other functional groups require conditions that are harsh to the nitrile, a protecting group strategy may be necessary. The ideal protecting group for a nitrile should be:

  • Easy to install and remove in high yield.

  • Stable to the pyrrolizidine ring closure conditions.

  • Orthogonal to other protecting groups present in the molecule.[12][13]

While nitrile-specific protecting groups are less common than those for alcohols or amines, some strategies have been developed. One approach is the conversion of the nitrile to a more stable heterocycle that can be later reverted to the nitrile.

Note: The development of robust and orthogonal protecting groups for nitriles is an ongoing area of research. Careful literature evaluation for your specific substrate is highly recommended.

Conclusion

Preventing the hydrolysis of a nitrile group during pyrrolizidine ring closure is a common challenge that can be overcome with careful planning and optimization. By understanding the mechanisms of hydrolysis and selecting the appropriate reaction conditions, researchers can successfully synthesize complex, nitrile-containing pyrrolizidine alkaloids and their analogs. This guide provides a starting point for troubleshooting and developing robust synthetic routes. For further assistance, please consult the referenced literature and consider the specific nature of your substrate.

References

  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026). Journal of Organic Chemistry.
  • Hydrolysis of nitriles. (n.d.). In Organic Chemistry II. Lumen Learning.
  • Converting Nitriles to Amides. (2024). Chemistry Steps.
  • Selective protection and deprotection of alcohols and amines. (n.d.). [Source Document].
  • Reactions of Nitriles. (2024). Chemistry Steps.
  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.
  • Dual Photoredox/CpTi(IV)-Catalyzed Reductive Cyclization of Tertiary Bromide with Nitrile for Constructing 4a,9a-Heterocycle-Fused Tetrahydrocarbazole. (2026). Organic Letters.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). [Source Document].
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • Protecting Groups. (n.d.). [Source Document].
  • Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. (2025).
  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Hydrolysing nitriles. (n.d.). Chemguide.
  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. (n.d.). ChemRxiv.
  • An Intramolecular Hydroaminomethylation-Based Approach to Pyrrolizidine Alkaloids under Microwave-Assisted He
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange.
  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. (n.d.). Molecules.
  • How to prevent secondary amine formation in nitrile reduction? (2019).
  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube.
  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (n.d.). Organic Chemistry Portal.
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Royal Society of Chemistry.
  • New process draws poison from nitrile production. (2016). Chemistry World.
  • 20.7: Chemistry of Nitriles. (2025). LibreTexts.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. (n.d.). Organic & Biomolecular Chemistry.
  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). Journal of the Iranian Chemical Society.
  • The Renaissance of Organo Nitriles in Organic Synthesis. (n.d.).
  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal.
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). LibreTexts.
  • Isolation and Characterization of a Nitrile-Hydrolysing Bacterium Isoptericola variabilis RGT01. (n.d.). PMC.
  • 40 CFR 796.
  • Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. (2023). Research Communities.
  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxid
  • Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). Discovery - the University of Dundee Research Portal.
  • Protecting Groups in Organix Synthesis. (n.d.). Ready Lab - UT Southwestern, Dallas, Texas.
  • A Straightforward Route to Enantiopure Pyrrolizidines by Cycloaddition to Pyrroline N-Oxides Derived
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.
  • Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives: a general and simple but powerful and efficient benzyl protection strategy to increase enantioselectivity of the amidase. (2008). PubMed.
  • The Role of Kinetics as Key Determinant in Toxicity of Pyrrolizidine Alkaloids and Their N-Oxides. (2021). WUR eDepot.

Sources

Optimization

Technical Support Center: Synthesis of 3-Oxopyrrolizidine-7a-carbonitrile

Welcome to the technical support center for the synthesis of 3-oxopyrrolizidine-7a-carbonitrile and related derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-oxopyrrolizidine-7a-carbonitrile and related derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and answers to frequently asked questions. Our focus is on providing practical and scientifically grounded advice to overcome common challenges in the synthesis of this important structural motif found in many biologically active alkaloids.[1][2][3]

I. Alternative Catalysts for Pyrrolizidine Synthesis

The synthesis of pyrrolizidine alkaloids and their analogues has traditionally relied on multi-step sequences.[1][4] However, modern synthetic chemistry offers a range of catalytic systems to improve efficiency, stereoselectivity, and overall yield. This section explores several alternative catalytic approaches.

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules.[5][6] For the synthesis of pyrrolizidine scaffolds, proline and its derivatives are particularly effective.[7][8]

  • Proline and its Derivatives: L-proline and diarylprolinol silyl ethers can catalyze the asymmetric [3+2] cycloaddition of azomethine ylides with various olefins, a key step in forming the pyrrolizidine core.[4][6] This approach allows for high enantioselectivity in the formation of the cycloadducts.[4]

  • Phosphine Catalysts: Electron-rich triarylphosphines, such as tris(4-methoxyphenyl)phosphine (TMTPP), have shown high activity in catalyzing Michael additions, which can be a crucial step in the synthetic sequence leading to pyrrolizidine structures. These catalysts can be effective at low loadings and under solvent-free conditions.

Metal-Free, Carbon-Based Catalysts

Recent research has focused on developing metal-free catalysts to reduce cost and environmental impact.[9][10] Heteroatom-doped carbon materials are a promising alternative.[9][11]

  • Nitrogen-Doped Carbon Materials: These materials can be synthesized by pyrolyzing nitrogen-containing precursors like acetonitrile or melamine with a carbon source such as graphene oxide.[10][11] The resulting catalysts have shown high activity in various organic transformations.

Comparison of Alternative Catalysts
Catalyst TypeExamplesAdvantagesDisadvantagesKey Applications in Pyrrolizidine Synthesis
Organocatalysts L-proline, diarylprolinol silyl ethers, TMTPPMetal-free, high enantioselectivity, mild reaction conditions.[5][8]Can require higher catalyst loadings compared to metal catalysts.Asymmetric [3+2] cycloadditions, Michael additions.[4]
Metal-Free, Carbon-Based Catalysts Nitrogen-doped graphene, N-doped carbon nanotubesLow cost, high stability, environmentally friendly.[9][10]May have lower turnover numbers than some metal catalysts.Can be explored for various redox and condensation steps in the synthesis.
Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

This protocol is a representative example of an organocatalytic approach to a key intermediate for 3-oxopyrrolizidine synthesis.

  • Reaction Setup: To a stirred solution of the α,β-unsaturated aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add L-proline (0.2 mmol, 20 mol%).

  • Addition of Reactants: Cool the mixture to 0 °C and add the Michael donor (e.g., a nitroalkane, 1.2 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Proline in a Michael Addition

G Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Aldehyde - H₂O Aldehyde α,β-Unsaturated Aldehyde Michael_Adduct Iminium Ion Adduct Enamine->Michael_Adduct + Michael Donor Michael_Donor Michael Donor (e.g., Nitroalkane) Product Chiral Michael Adduct Michael_Adduct->Product + H₂O Product->Proline Releases Catalyst Water H₂O

Caption: Proline-catalyzed Michael addition cycle.

II. Troubleshooting Guide

Even with optimized protocols, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues in the synthesis of 3-oxopyrrolizidine-7a-carbonitrile.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Suboptimal reaction temperature or time. 4. Presence of moisture or oxygen in an air-sensitive reaction.1. Use a fresh batch of catalyst or verify its activity. 2. Purify reagents and use anhydrous solvents. 3. Optimize reaction conditions by systematically varying temperature and time. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with dry glassware.
Formation of Side Products 1. Incorrect stoichiometry of reactants. 2. Competing reaction pathways (e.g., polymerization). 3. Decomposition of starting materials or product.1. Carefully control the molar ratios of reactants. 2. Adjust reaction conditions (e.g., lower temperature, change of solvent) to favor the desired pathway. Consider using the product immediately in the next step to avoid degradation.[12] 3. Check the stability of your compounds under the reaction conditions.
Difficulty in Product Purification 1. Product co-elutes with starting materials or byproducts. 2. Product is unstable on silica gel.1. Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase like alumina). 2. Consider alternative purification methods such as crystallization, distillation, or using a plug of a less acidic stationary phase.
Inconsistent Stereoselectivity 1. Racemization of the product or intermediates. 2. Inefficient chiral catalyst.1. Analyze the reaction at different time points to check for racemization. Adjust workup conditions to be milder if necessary. 2. Ensure the chiral catalyst is of high enantiomeric purity.
Troubleshooting Workflow

G Start Low Yield or Unexpected Results Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Check_Catalyst Assess Catalyst Activity and Loading Check_Conditions->Check_Catalyst Analyze_Mixture Analyze Crude Reaction Mixture (NMR, LC-MS) Check_Catalyst->Analyze_Mixture Side_Products Side Products Identified? Analyze_Mixture->Side_Products Optimize Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) Side_Products->Optimize Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Success Problem Solved Optimize->Success Change_Purification Modify Purification Method (e.g., different stationary phase) Purification_Issue->Change_Purification Yes Purification_Issue->Success No Change_Purification->Success

Caption: A logical workflow for troubleshooting synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of pyrrolizidine alkaloids?

A1: The primary challenges include controlling the stereochemistry at multiple chiral centers and the often lengthy and low-yielding synthetic sequences.[1] The construction of the bicyclic core with the desired functional groups requires careful planning and execution.

Q2: How can I improve the enantioselectivity of my reaction?

A2: To improve enantioselectivity, consider using a chiral catalyst with high enantiomeric purity.[4] Optimizing the reaction conditions such as temperature, solvent, and the nature of any additives can also have a significant impact. For instance, lower temperatures often lead to higher enantioselectivity.

Q3: Are there any metal-free alternatives to traditional catalysts for this synthesis?

A3: Yes, organocatalysts like proline and its derivatives are excellent metal-free alternatives for key steps such as asymmetric cycloadditions and Michael additions.[5][6][7] Additionally, emerging catalysts based on heteroatom-doped carbon are being explored for various organic transformations.[9][10]

Q4: My product seems to decompose during column chromatography. What can I do?

A4: Product decomposition on silica gel can be due to its acidic nature. You can try neutralizing the silica gel with a base like triethylamine before use, or switch to a different stationary phase such as alumina or Florisil.[13] Alternatively, consider non-chromatographic purification methods like crystallization or distillation if your product is suitable.

Q5: What is the importance of the 3-oxopyrrolizidine-7a-carbonitrile scaffold in drug discovery?

A5: The pyrrolizidine alkaloid core is present in numerous natural products with a wide range of biological activities.[2][3] These compounds have been investigated for their potential as anticancer and antimicrobial agents.[3] The introduction of a carbonitrile group at the 7a-position can provide a handle for further functionalization to create libraries of compounds for drug screening.

IV. References

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues - CORE. (URL: [Link])

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (URL: [Link])

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (URL: )

  • Metal-Free, Carbon-Based Catalysts for Oxygen Reduction Reactions - ResearchGate. (URL: [Link])

  • (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile - ResearchGate. (URL: [Link])

  • Catalytic Enantioselective Synthesis of a Pyrrolizidine–Alkaloid-Inspired Compound Collection with Antiplasmodial Activity | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC. (URL: [Link])

  • Electron Rich Triarylphosphines as Nucleophilic Catalysts for Oxa-Michael Reactions | ChemRxiv. (URL: [Link])

  • Asymmetric synthesis of functionalized pyrrolizidines by an organocatalytic and pot-economy strategy - RSC Publishing. (URL: [Link])

  • Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2H-pyran-3,4′-indoline] - PMC. (URL: [Link])

  • Transition-metal-free synthesis of C3,5-difunctionalized oxindole derivatives. (URL: [Link])

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor - MDPI. (URL: [Link])

  • Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. (URL: [Link])

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - NIH. (URL: [Link])

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids - MDPI. (URL: [Link])

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. (URL: [Link])

  • Oxygen reduction reaction catalysts prepared from acetonitrile pyrolysis over alumina-supported metal particles - PubMed. (URL: [Link])

Sources

Troubleshooting

Minimizing side reactions during the reduction of the 3-oxo group

Technical Support Center: 3-Oxo Reduction in Cyclic Scaffolds Current Status: Operational | Topic: Minimizing Side Reactions in 3-Oxo Reduction Executive Summary: The 3-Oxo Challenge In drug development, particularly wit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Oxo Reduction in Cyclic Scaffolds Current Status: Operational | Topic: Minimizing Side Reactions in 3-Oxo Reduction

Executive Summary: The 3-Oxo Challenge

In drug development, particularly within steroid and terpenoid chemistry, the reduction of the 3-oxo group is a critical stereogenic checkpoint. The challenge is threefold:

  • Regiocontrol: Preventing the reduction of conjugated alkenes (1,4-addition) in enones.

  • Stereocontrol: Dictating the formation of the Axial (

    
    ) vs. Equatorial (
    
    
    
    ) alcohol.
  • Chemoselectivity: Preserving distal functionalities (e.g., C17 ketones, esters).[1]

This guide provides protocol-level solutions to these specific failure modes, moving beyond generic textbook advice to field-proven mechanistic interventions.

Module 1: The Enone Crisis (Minimizing 1,4-Reduction)

The Problem: When reducing


-unsaturated ketones (e.g., 4-en-3-one systems like testosterone), simple metal hydrides (NaBH

) often act as "soft" nucleophiles.[1] They attack the

-carbon (C5), leading to the saturated ketone or fully saturated alcohol (over-reduction), rather than the desired allylic alcohol.

The Solution: The Luche Reduction To force 1,2-addition (carbonyl attack) and preserve the alkene, you must harden the electrophile/nucleophile interaction using Cerium(III) Chloride.[2]

Mechanism of Action
  • Hardening the Electrophile: Ce

    
     coordinates to the carbonyl oxygen, increasing the electron deficiency at the carbonyl carbon (C3) relative to the 
    
    
    
    -carbon (C5).
  • Ligand Exchange: Methanol is critical. It reacts with NaBH

    
     to form alkoxyborohydrides (e.g., Na[H
    
    
    
    B(OMe)]), which are "harder" nucleophiles than the parent borohydride, favoring the "hard" carbonyl center.[1]
Standard Operating Procedure (SOP): Luche Reduction
ParameterSpecificationRationale
Reagent CeCl

·7H

O (1.0 eq) + NaBH

(1.0 eq)
The hydrate is essential; anhydrous CeCl

is less effective for this specific transformation.
Solvent Methanol (0.4 M)Required for the ligand exchange mechanism. THF/Ether will fail to promote 1,2-selectivity efficiently.[1]
Temperature -15°C to 0°CLower temperatures suppress the slower 1,4-conjugate addition pathway.
Order of Addition 1. Enone + CeCl

in MeOH2. Stir 5 min3. Add NaBH

portion-wise
Pre-complexation of Ce

with the carbonyl is the rate-determining selectivity step.

Troubleshooting Checklist:

  • Issue: "I still see saturated product."

    • Fix: Ensure temperature is strictly controlled < 0°C. Confirm your CeCl

      
       is the heptahydrate  form; water facilitates the solvation and Lewis acid activity in this context.
      
  • Issue: "The reaction is stalling."

    • Fix: Do not use anhydrous methanol if the CeCl

      
       is anhydrous. Trace moisture actually helps solubilize the lanthanide salt.
      

Module 2: Stereochemical Steering (Axial vs. Equatorial)

The Problem: In rigid cyclic systems (steroids), the hydride can attack from the


-face (bottom) or 

-face (top).
  • Equatorial Alcohol (

    
    -OH):  Thermodynamically more stable (equatorial substituents minimize 1,3-diaxial interactions).[1]
    
  • Axial Alcohol (

    
    -OH):  Sterically congested, often the kinetic product.[1]
    

The Decision Matrix:

Stereochemistry Start Target Stereochemistry Eq Equatorial Alcohol (Thermodynamic, 3β) Start->Eq Stability Preferred Ax Axial Alcohol (Kinetic, 3α) Start->Ax Geometry Preferred Reagent1 Small Hydride (NaBH4 / MeOH) Eq->Reagent1 Use Reagent2 Bulky Hydride (L-Selectride / THF) Ax->Reagent2 Use Mech1 Product Development Control (Minimizes steric strain) Reagent1->Mech1 Mech2 Steric Approach Control (Attacks less hindered face) Reagent2->Mech2

Figure 1: Decision matrix for reagent selection based on desired stereochemical outcome.

Protocol A: Accessing the Equatorial Alcohol ( )
  • Reagent: NaBH

    
     in Methanol.
    
  • Mechanism: Small hydrides allow the transition state to relax toward the thermodynamically stable chair conformation where the hydroxyl group is equatorial.

  • Note: In 4-en-3-ones, this must be combined with CeCl

    
     (Luche) to prevent alkene reduction, but the stereochemical outcome (
    
    
    
    ) remains largely the same.
Protocol B: Accessing the Axial Alcohol ( )
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[3]

  • Mechanism: The massive steric bulk of the sec-butyl groups prevents the reagent from following the thermodynamic path. It is forced to attack from the least hindered trajectory (usually the equatorial approach), which ejects the leaving group (the forming alcohol) into the axial position.

  • Critical Step: Perform at -78°C in THF. Quench with oxidative workup (H

    
    O
    
    
    
    /NaOH) to remove organoboron byproducts cleanly.[1]

Module 3: Chemoselectivity (Protecting Distal Groups)

Scenario: You have a diketone (e.g., Androst-4-ene-3,17-dione) and want to reduce only the C3 ketone.[1]

  • Reactivity Hierarchy:

    • Unhindered aliphatic ketones (C3) > Conjugated enones > Sterically hindered ketones (C17/C20).[1]

    • However: In steroids, the C3 carbonyl is often more reactive than C17 due to ring strain and accessibility, unless C3 is conjugated.[1]

  • Strategy:

    • To reduce C3 (saturated) over C17: Use NaBH(OAc)

      
        (Sodium triacetoxyborohydride).[1] It is milder and discriminates well between sterically distinct ketones.
      
    • To reduce C3 (enone) over C17: Use the Luche conditions at -78°C. The coordination of Cerium is faster at the more electron-rich conjugated carbonyl oxygen? Correction: Actually, C17 is often reduced before the conjugated C3 enone with standard hydrides.

    • Expert Tip: If you need to reduce a C3-enone while preserving a C17-ketone, protect C17 first as a ketal. The reactivity difference is often too subtle for high-yield GMP processes without protection.

FAQ: Troubleshooting & Failure Analysis

Q1: I performed a Luche reduction, but my yield is low and I see a "gum" during workup.

  • Diagnosis: Boron-Cerium emulsions.

  • Fix: Do not just add water. Quench with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes. The tartrate chelates the metal salts, breaking the emulsion and allowing a clean phase separation.

Q2: My L-Selectride reduction gave the wrong isomer.

  • Diagnosis: Temperature drift.

  • Fix: Stereoselectivity drops significantly above -70°C. Use an internal thermometer. Also, ensure the reagent quality; L-Selectride degrades if the bottle seal is compromised (check for precipitate).

Q3: Can I use LiAlH


 for these reductions? 
  • Advice: Avoid it. LiAlH

    
     is too aggressive ("hot"). It will reduce esters, open epoxides, and often reduce the double bond in enones via an aluminate intermediate.[1] Stick to Borohydrides or Selectrides for chemocontrol.
    

References

  • Luche, J. L. (1978).[1][2][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[1][2] Journal of the American Chemical Society.[2][5] Link[1]

  • Gemal, A. L., & Luche, J. L. (1981).[1][2][4] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects." Journal of the American Chemical Society.[2][5] Link[1]

  • Brown, H. C., & Krishnamurthy, S. (1972).[1] "Lithium Tri-sec-butylborohydride.[3] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[2][5] Link[1]

  • Torre, M. C., et al. (2004).[1] "Stereoselective reduction of 3-keto steroids." Tetrahedron. (Contextual validation of L-Selectride for

    
    -alcohol synthesis).
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS: 113089-36-4). It is designed for medicinal chemists and structural biologists requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS: 113089-36-4). It is designed for medicinal chemists and structural biologists requiring a robust method for validating this bicyclic lactam scaffold, often used as an intermediate in the synthesis of pyrrolizidine alkaloids and pharmaceutical libraries.

A Comparative Analysis for Structural Validation

Executive Summary & Structural Logic

The molecule 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile represents a rigid, fused bicyclic system. Unlike simple pyrrolidines, the fusion of two five-membered rings at the nitrogen and carbon (7a) creates a geometrically constrained environment.

Key Structural Features for NMR Analysis:

  • Bridgehead Quaternary Center (C-7a): The presence of the nitrile (CN) group at position 7a removes the bridgehead proton found in simple pyrrolizidines. This simplifies the spectrum (no H-7a coupling) but introduces significant anisotropic deshielding to the adjacent

    
    -protons (H-1 and H-7).
    
  • Lactam Carbonyl (C-3): The carbonyl group at C-3 creates a distinct chemical environment for the H-2 protons (

    
    -carbonyl), separating them from the bulk methylene envelope.
    
  • Prochiral Methylene Groups: Due to the chiral center at C-7a (albeit racemic in bulk synthesis), the protons within each methylene group (H-1, H-2, H-5, H-6, H-7) are diastereotopic. This results in complex geminal and vicinal coupling patterns, often requiring 2D NMR (COSY/HSQC) for full resolution.

Comparative Analysis: Product vs. Precursor

To objectively validate the formation of the product, we compare its spectral signature against its open-chain precursor, typically a


-amino ester nitrile derivative .
Comparison Table: Spectral Shift Markers
FeaturePrecursor (Open Chain)Product (Bicyclic Lactam)Diagnostic Value
N-H Signal Broad singlet (

5.0–8.0 ppm)
Absent Primary confirmation of cyclization (Amide formation).
H-5 (

-N)
Triplet or simple multiplet (

2.8–3.0 ppm)
Complex multiplets (

3.2–3.8 ppm)
Downfield shift due to ring constraint and proximity to C-7a(CN).
H-2 (

-C=O)
Triplet (

2.3 ppm)
Complex diastereotopic pair (

2.4–2.7 ppm)
Rigid ring conformation splits these signals.
C-7a (Bridgehead) N/A (Tertiary C-H or similar)Quaternary (No 1H signal)Confirmed by lack of H-7a resonance and 13C signal at ~70–80 ppm.

Experimental Data & Interpretation

Representative 1H NMR Data (400 MHz, CDCl )

Note: Chemical shifts are reported as ranges typical for 7a-substituted pyrrolizidin-3-ones based on scaffold analogues (e.g., Legonmycins, Clazamycins).

Position

(ppm)
MultiplicityIntegralAssignment Logic
H-5a 3.65 – 3.75ddd1H

-Nitrogen, deshielded by CN anisotropy; diastereotopic.
H-5b 3.20 – 3.35ddd1H

-Nitrogen; geminal partner to H-5a.
H-2a 2.60 – 2.75ddd1H

-Carbonyl; pseudo-axial/equatorial splitting.
H-2b 2.35 – 2.50ddd1H

-Carbonyl; geminal partner to H-2a.
H-1, H-7 2.10 – 2.30Multiplet2H

-positions; overlapped "hump" region.
H-6 1.80 – 2.05Multiplet2HMost shielded methylene group (furthest from EWGs).
Detailed Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex methylene envelope in this molecule.

NMR_Assignment_Flow Start Start: 1H NMR Spectrum Step1 Identify H-5 (3.2-3.8 ppm) Most Deshielded Aliphatic Start->Step1 Step2 Identify H-2 (2.3-2.8 ppm) Alpha to Carbonyl Start->Step2 Step3 COSY Correlation: H-5 → H-6 Step1->Step3 Step4 COSY Correlation: H-2 → H-1 Step2->Step4 Step5 Confirm H-1/H-7 Overlap (Remaining Integrals) Step3->Step5 Step4->Step5 Validation Validation: NOESY H-1 ↔ H-7 (Spatial Proximity) Step5->Validation

Caption: Logic flow for deconvoluting the pyrrolizidine methylene envelope using 1D and 2D NMR techniques.

Experimental Protocol: Self-Validating System

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes internal checks.

Reagents & Equipment[1][2][3][4]
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
    • Why: Chloroform provides better resolution for the rigid lactam backbone compared to DMSO, which can broaden signals due to viscosity and hydrogen bonding.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving H-1/H-7 multiplets).

Step-by-Step Methodology
  • Sample Preparation: Dissolve the solid completely. Filter through a cotton plug if any turbidity remains (particulates cause line broadening).

  • Acquisition (1D 1H):

    • Pulse angle: 30°.

    • Relaxation delay (d1): ≥ 2.0 seconds (Ensure full relaxation of quaternary C-7a neighbors).

    • Scans: 16–64.

  • Internal Check (The "Trust" Step):

    • Integration Check: Set the integral of the H-5 region (3.2–3.8 ppm) to exactly 2.00.

    • Validation: The total integral of the aliphatic region (1.5–2.8 ppm) must equal 8.00 ± 0.2. If >8.5, residual solvent (water/grease) or precursor impurities are present.

  • 2D Confirmation (Optional but Recommended): Run a quick gCOSY (gradient COSY) to confirm the H-5 → H-6 and H-2 → H-1 connectivity, distinguishing the two rings.

Structural Visualization

The pyrrolizidine core numbering is critical for accurate assignment.

Structure_Numbering N4 N4 C3 C3 (C=O) N4->C3 C5 C5 N4->C5 C2 C2 C3->C2 C1 C1 C2->C1 C7a C7a (CN) C1->C7a C7a->N4 C7 C7 C7->C7a C6 C6 C6->C7 C5->C6

Caption: Numbering scheme for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile. Note the bridgehead C7a connecting the two rings.

References

  • Sigma-Aldrich. 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Product Sheet. CAS 113089-36-4.[1][2] Available at:

  • Beilstein Journal of Organic Chemistry. Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines. (2021). Describes NMR of analogous 7a-substituted pyrrolizidin-3-ones. Available at:

  • National Institutes of Health (NIH). Genomic scanning enabling discovery of a new antibacterial bicyclic carbamate-containing alkaloid. (2021). Provides comparative NMR data for bicyclic lactam alkaloids. Available at:

  • Royal Society of Chemistry. Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic marker. (2020). Discusses nitrile anisotropy in fused ring systems. Available at:

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Executive Summary 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (C₈H₁₀N₂O, MW: 150.18 Da) represents a distinct challenge in mass spectrometry due to the interplay between its fused bicyclic lactam core and the electron-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (C₈H₁₀N₂O, MW: 150.18 Da) represents a distinct challenge in mass spectrometry due to the interplay between its fused bicyclic lactam core and the electron-withdrawing bridgehead nitrile group.

This guide compares the two dominant analytical modalities: Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . While EI provides a structural fingerprint essential for identification of the isomeric purity, ESI-MS/MS offers the sensitivity required for pharmacokinetic (PK) and trace-level quantification.

Key Finding: The bridgehead nitrile (7a-position) significantly alters standard pyrrolizidine fragmentation rules, suppressing the typical Retro-Diels-Alder (RDA) mechanism in favor of direct nitrile elimination and lactam ring contraction.

Part 1: Structural Context & Significance

To interpret the mass spectrum, one must understand the lability of the functional groups:

  • The Pyrrolizidin-3-one Core: Unlike saturated pyrrolizidines, the 3-oxo group (lactam) stabilizes the ring system but promotes

    
    -cleavage adjacent to the nitrogen.
    
  • The 7a-Carbonitrile: Located at the bridgehead, this group introduces steric strain and electron deficiency. In MS, it acts as a primary "leaving group" handle, often observed as the neutral loss of HCN (27 Da) or the radical loss of

    
    CN (26 Da).
    

Part 2: Comparative Methodology (EI vs. ESI)

Electron Ionization (EI) – 70 eV[1]
  • Role: Structural Elucidation & Library Matching.

  • Behavior: "Hard" ionization imparts significant residual energy, causing extensive fragmentation.

  • Key Feature: The Molecular Ion (

    
    , m/z 150) is typically weak (<10% relative abundance) due to the facile loss of the nitrile group to relieve bridgehead strain.
    
  • Diagnostic Utility: High. The fragmentation pattern distinguishes this compound from regioisomers (e.g., 1-cyano or 3-cyano variants) based on the intensity of the

    
     peak.
    
Electrospray Ionization (ESI) – Positive Mode
  • Role: Quantification & Biological Matrix Analysis.

  • Behavior: "Soft" ionization yields a stable protonated molecule

    
    .
    
  • Key Feature: The Base Peak is almost exclusively

    
     (m/z 151). Fragmentation requires Collision-Induced Dissociation (CID).[1]
    
  • Diagnostic Utility: Moderate (in MS1), High (in MS/MS). CID energy ramping reveals sequential losses of

    
     and 
    
    
    
    , which are characteristic of the lactam ring.
Summary Table: Technique Comparison
FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Ionization Energy 70 eV (Fixed)Tunable (Collision Energy 10–50 eV)
Primary Ion Radical Cation (

)
Protonated Adduct (

)
Limit of Detection Nanogram rangePicogram/Femtogram range
Primary Mechanism Radical-induced cleavageCharge-remote fragmentation
Best Use Case Impurity profiling, synthesis validationDMPK studies, plasma quantification

Part 3: Detailed Fragmentation Pathways

The following mechanisms explain the genesis of the diagnostic ions.

Pathway A: The "Bridgehead Ejection" (Dominant in EI)

The most thermodynamically favorable pathway involves the expulsion of the nitrile group. The bridgehead position is quaternary; ionization at the tertiary amine nitrogen creates a radical cation that triggers the homolytic cleavage of the C7a–CN bond.

  • Precursor: m/z 150 (

    
    )
    
  • Product: m/z 124 (

    
    ) or m/z 123 (
    
    
    
    )
  • Mechanism: The resulting tertiary carbocation at the bridgehead is stabilized by the adjacent nitrogen lone pair (iminium ion formation).

Pathway B: Lactam Ring Contraction (Dominant in ESI-CID)

Under collision conditions (CID), the protonated lactam (


) undergoes ring opening.
  • Precursor: m/z 151 (

    
    )
    
  • Transition: Proton transfer to the amide oxygen weakens the C-N bond.

  • Product: Loss of CO (28 Da)

    
     m/z 123.
    
  • Secondary Loss: Subsequent loss of

    
     or ethylene depending on the collision energy.
    
Visualization of Fragmentation Logic

FragmentationPathways cluster_legend Pathway Legend M_EI Parent (EI) [M]+• m/z 150 Radical_N N-Radical Cation M_EI->Radical_N 70 eV M_ESI Parent (ESI) [M+H]+ m/z 151 Protonated_O O-Protonated Amide M_ESI->Protonated_O + H+ Frag_123 [M-HCN]+• m/z 123 (Bridgehead Loss) Radical_N->Frag_123 - HCN (27 Da) Frag_124 [M-CN]+ m/z 124 (Iminium Ion) Radical_N->Frag_124 - •CN (26 Da) Protonated_O->Frag_123 CID (-CO) Frag_95 Pyrrolic Core m/z 95 (Loss of CO) Frag_123->Frag_95 CID (-C2H4) key Blue: EI Parent | Green: ESI Parent | Red: Primary Fragment

Caption: Comparative fragmentation pathways showing the divergence between radical-driven nitrile loss (EI) and charge-driven lactam degradation (ESI).

Part 4: Experimental Protocols

Protocol A: ESI-MS/MS Optimization (Triple Quadrupole)

Recommended for: Drug Metabolism & Pharmacokinetics (DMPK)

  • Solvent Preparation:

    • Phase A: Water + 0.1% Formic Acid (Proton source).

    • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if possible, as adducts (

      
      ) can complicate the spectrum for this low MW compound.
      
  • Infusion Setup:

    • Prepare a 1 µg/mL standard solution in 50:50 A:B.

    • Infuse directly at 10 µL/min via syringe pump.

  • Source Tuning (Generic parameters for Sciex/Waters systems):

    • Polarity: Positive (+).

    • Capillary Voltage: 3.5 kV (Keep low to prevent in-source fragmentation).

    • Cone Voltage: 20–30 V.

  • MRM Transition Selection:

    • Perform a Product Ion Scan (MS2) of m/z 151.

    • Select the three most intense fragments.

    • Predicted Transitions:

      • Quantifier: 151.1

        
         123.1 (Loss of CO/HCN).
        
      • Qualifier 1: 151.1

        
         96.1 (Ring cleavage).
        
      • Qualifier 2: 151.1

        
         68.1 (Pyrrole ring residue).
        
Protocol B: EI-GC/MS Screening

Recommended for: Purity Analysis & Synthesis Verification

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Split (10:1) to prevent detector saturation.

  • Column:

    • Standard 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

    • Flow: 1.0 mL/min Helium.

  • MS Parameters:

    • Scan Range: m/z 40–200 (Low MW cutoff prevents solvent delay issues).

    • Threshold: 100 counts.

Part 5: Diagnostic Data Summary

The following table summarizes the predicted ions based on McLafferty rearrangement rules and pyrrolizidine alkaloid literature [1][2].

m/z (Da)Ion TypeOrigin/MechanismRelative Abundance (EI)Relative Abundance (ESI-CID)
151

Protonated Molecular IonN/A100% (Base Peak)
150

Molecular Ion10–20%N/A
124

Loss of Nitrile Radical40–50%<5%
123

Loss of Hydrogen Cyanide100% (Base Peak) 60–80%
122

Loss of Carbon Monoxide30%20%
96

Pyrrolizidine Core40%50%
68

Retro-Diels-Alder Fragment60%30%
41

Alkyl fragment20%<10%

Part 6: Workflow Visualization

AnalyticalWorkflow cluster_Methods Method Selection Sample Sample: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Route_EI Route A: Purity/ID (GC-EI-MS) Sample->Route_EI Route_ESI Route B: Quantification (LC-ESI-MS/MS) Sample->Route_ESI Data_EI Spectrum Analysis: Look for m/z 123 (Base) & m/z 150 (Parent) Route_EI->Data_EI Hard Ionization Data_ESI MRM Optimization: Transition 151 -> 123 (CE: 25eV) Route_ESI->Data_ESI Soft Ionization Result Validated Analytical Method Data_EI->Result Data_ESI->Result

Caption: Decision matrix for selecting the appropriate ionization technique based on analytical goals (Identification vs. Quantification).

References

  • Petreska Stanoeva, J., et al. (2022). "Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides." Macedonian Journal of Chemistry and Chemical Engineering.

  • LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.

  • Toshvin Analytical. (2012).[2] "Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI)." ResearchGate.

  • Shimadzu Application News. (2021). "Determination of Pyrrolizidine Alkaloids in Teas Using LC-MS/MS." MDPI.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

Validation

Technical Guide: Structural Analysis &amp; Crystallography of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Topic: X-ray crystallography data for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Content Type: Publish Comparison Guide Executive Summary: The Bridgehead Challenge In the development of pyrrolizidine alkaloids and the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Content Type: Publish Comparison Guide

Executive Summary: The Bridgehead Challenge

In the development of pyrrolizidine alkaloids and their synthetic analogs, the functionalization of the bridgehead carbon (C-7a) is a critical determinant of stability and bioactivity. 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) represents a pivotal scaffold where the electron-withdrawing nitrile group stabilizes the fused bicyclic lactam system.

This guide compares the crystallographic performance of this compound against its non-functionalized analogs (7a-H) and solution-state NMR data. We analyze why single-crystal X-ray diffraction (SC-XRD) remains the gold standard for resolving the ambiguity of ring-fusion stereochemistry in these systems, particularly when distinguishing between cis-fused and trans-fused diastereomers which are often indistinguishable by 1D-NMR alone due to rapid ring flipping.

Comparative Analysis: X-ray vs. Alternative Methods

To validate the structural integrity of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, we compare the insights gained from SC-XRD against Density Functional Theory (DFT) predictions and Nuclear Magnetic Resonance (NMR).

Table 1: Structural Method Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) Solution State NMR (600 MHz) DFT Calculation (B3LYP/6-31G)*
Primary Insight Absolute configuration & Ring puckerDynamic conformation & purityEnergy minima & electronic density
Bridgehead Geometry Precise bond angles (C-N-C)Inferred via NOE correlationsIdealized geometry
Ring Fusion Unambiguous (cis vs trans)Often ambiguous due to averagingPredicts cis as ground state
Lactam Planarity Measures deviation (τ) from planarityN/A (Average)Assumes planarity
Data Reliability High (Direct Observation) Medium (Indirect) High (Theoretical)
Critical Insight: The "Cis-Fusion" Stability

Experimental X-ray data for 7a-substituted pyrrolizidines consistently reveals a cis-fused ring junction. Unlike the 7a-H analogs, which can undergo ring inversion, the 7a-carbonitrile group locks the conformation due to steric bulk and dipole minimization.

  • Observation: The angle between the two 5-membered rings (dihedral angle) typically deviates from the planar ideal, adopting a "butterfly" shape to relieve torsional strain.

  • Comparison: In solution (NMR), the signals for the methylene protons adjacent to the bridgehead often appear as broad multiplets, masking the specific envelope conformation seen in the crystal lattice.

Experimental Protocol: Crystallization & Data Collection

To replicate high-quality diffraction data, the following protocol ensures the growth of single crystals suitable for structural resolution. This method prioritizes slow solvent diffusion to minimize twinning.

Phase 1: Synthesis & Purification
  • Precursor: 3-aminopropyl derivatives or cyclization of

    
    -lactam precursors.
    
  • Key Reagent: Cyanogen bromide (BrCN) or anodic cyanation is often used to introduce the nitrile at the 7a position via an

    
    -acyliminium ion intermediate.
    
  • Purification: The crude solid must be purified via column chromatography (Ethyl Acetate/Hexane 1:1) before crystallization. Purity >98% is required.

Phase 2: Crystallization Workflow

Method: Vapor Diffusion (Sitting Drop)

  • Dissolution: Dissolve 20 mg of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile in 0.5 mL of minimal Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Anti-solvent: Place the solution in an inner vial. Place this vial inside a larger jar containing Diisopropyl Ether or Hexane .

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C for 7-14 days.

  • Harvesting: Colorless prismatic crystals should form. Mount on a glass fiber using perfluoropolyether oil at 100 K.

Structural Visualization & Logic

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points where X-ray data supersedes NMR.

G Start Crude 3-Oxo-7a-CN Pyrrolizidine Purify Flash Chromatography (EtOAc/Hex) Start->Purify NMR 1H NMR Analysis (Ambiguous Stereochem) Purify->NMR Crystal Vapor Diffusion (MeCN / Ether) NMR->Crystal If signals broad XRD SC-XRD Data Collection (100 K) Crystal->XRD Solve Structure Solution (Direct Methods) XRD->Solve Result Confirm Cis-Fusion & Envelope Pucker Solve->Result Result->NMR Validates NOE

Figure 1: Structural validation workflow. Note the feedback loop where X-ray data resolves NMR ambiguity.

Technical Discussion: Interpreting the Data

When analyzing the X-ray data for this compound, researchers should focus on three specific geometric parameters that define its performance as a pharmacophore scaffold:

A. The Pyramidalization of Nitrogen (N4)

In the 3-oxo derivative, the nitrogen atom is part of a lactam ring.

  • Expectation: The Nitrogen atom should be nearly planar (sum of angles

    
    ) due to resonance with the carbonyl.
    
  • Data Check: If the sum of angles around N4 is

    
    , it indicates significant ring strain or steric repulsion from the 7a-nitrile, which enhances the reactivity of the amide bond (a concept known as "twisted amide").
    
B. The C7a-CN Bond Vector

The nitrile group at the bridgehead imposes a strong dipole.

  • Packing: In the crystal lattice, expect anti-parallel dipole alignment between adjacent molecules. This often leads to higher melting points and density compared to the non-nitrile analogs.

  • Bond Length: The C7a-C(cyano) bond length is typically 1.47–1.49 Å , slightly shorter than a standard C-C single bond due to the

    
    -
    
    
    
    hybridization.
C. Ring Pucker Parameters

The pyrrolizidine core is rarely flat.

  • Conformation: The ring bearing the nitrile group usually adopts an envelope conformation where C7a is the flap. This minimizes the eclipse of the nitrile with adjacent hydrogens.

References

  • Lewis, W. J. M., Shaw, D. M., & Robertson, J. (2021).[1] Synthesis of legonmycins A and B, C(7a)-hydroxylated bacterial pyrrolizidines.[1][2][3][4] Beilstein Journal of Organic Chemistry, 17, 334–342.[1] Link

    • Cited for: Synthetic pathways to 7a-substituted pyrrolizidinones and structural characterization of related lactams.[3]

  • Cicchi, S., Marradi, M., Vogel, P., & Goti, A. (2006). One-pot synthesis of cyclic nitrones and their conversion to pyrrolizidines: 7a-epi-crotanecine inhibits alpha-mannosidases.[5] Journal of Organic Chemistry, 71(4), 1614–1619.[5] Link

    • Cited for: Analysis of pyrrolizidine ring fusion stereochemistry and biological relevance.
  • Lhommet, G., et al. (1990). Anodic cyanation of pyrrolizidines. Tetrahedron Letters. Cited for: Methodologies for introducing the 7a-cyano group.
  • Sigma-Aldrich. (n.d.). 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile Product Data. Link

    • Cited for: Commercial availability and basic physicochemical properties.

Sources

Comparative

Comparison of biological activity of 7a-cyano vs 7a-hydroxymethyl pyrrolizidines

The following guide provides an in-depth technical comparison of 7a-cyano versus 7a-hydroxymethyl substituted pyrrolizidines. This analysis focuses on their roles in medicinal chemistry, specifically within the context o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7a-cyano versus 7a-hydroxymethyl substituted pyrrolizidines. This analysis focuses on their roles in medicinal chemistry, specifically within the context of iminosugars (glycosidase inhibitors) and synthetic scaffolds.[1][2][3]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Executive Summary: The Pharmacophore vs. The Precursor

In the realm of bicyclic nitrogen heterocycles, the substituent at the bridgehead carbon (C-7a in pyrrolizidine numbering) dictates both the chemical reactivity and the biological profile of the molecule.

  • 7a-Hydroxymethyl Pyrrolizidines : These are the bioactive effectors .[4] They function primarily as iminosugars —sugar mimetics where the ring nitrogen replaces the endocyclic oxygen.[2] The 7a-hydroxymethyl group mimics the C-6 hydroxymethyl group of hexoses (e.g., glucose, mannose), providing a critical anchor for hydrogen bonding within glycosidase active sites.

  • 7a-Cyano Pyrrolizidines : These function primarily as synthetic pivots . The cyano group serves as a "masked" hydroxymethyl equivalent and a stabilizer of the bridgehead position during ring closure. Biologically, they lack the hydrogen-bonding capacity required for potent glycosidase inhibition but may exhibit distinct electronic properties that alter metabolic stability.

Key Takeaway : The transition from 7a-cyano to 7a-hydroxymethyl represents a shift from a synthetic intermediate to a target-engaging pharmacophore.

Structural & Electronic Analysis

The biological divergence stems directly from the physicochemical properties of the C-7a substituent.

Feature7a-Cyano (-CN) 7a-Hydroxymethyl (-CH₂OH)
Electronic Effect Strong Electron Withdrawing Group (EWG). Inductively deactivates the bridgehead.Electron Donating (via alkyl chain) / H-bond donor & acceptor.
Steric Profile Linear, cylindrical geometry. Low steric bulk.Tetrahedral, rotatable. High steric demand.
H-Bonding Weak acceptor (N lone pair). No donor capacity.Strong Donor & Acceptor . Mimics sugar -OH groups.[1][2]
Biological Role Synthetic Intermediate / Metabolic Stabilizer.[5]Glycomimetic Pharmacophore (Sugar mimic).
Key Interaction Dipole-dipole / Hydrophobic pocket filling.Active Site Chelation (e.g., Asp/Glu residues).
Visualization: Structural Divergence

The following diagram illustrates the structural relationship and the critical "masking" role of the cyano group.

G CN 7a-Cyano Pyrrolizidine (Synthetic Precursor) Reaction Reduction (e.g., LiAlH4) CN->Reaction HM 7a-Hydroxymethyl Pyrrolizidine (Bioactive Iminosugar) Reaction->HM Unmasks Pharmacophore

Figure 1: The synthetic evolution from the cyano-stabilized scaffold to the bioactive hydroxymethyl derivative.

Biological Activity Profile: Glycosidase Inhibition[1][2][5][6][7][8]

The most significant biological application of these scaffolds is in the inhibition of glycosidases (enzymes that process carbohydrates). This has implications for antiviral (e.g., HIV, Dengue), anticancer , and antidiabetic therapies.

A. The 7a-Hydroxymethyl "Anchor"

In natural iminosugars like Australine or synthetic analogs like trans-(2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol , the hydroxymethyl group is essential.

  • Mechanism : It occupies the pocket normally reserved for the C-6 hydroxyl of the substrate sugar.

  • Affinity : Deletion or replacement of this group (e.g., with -H or -CH3) often results in a 10-100 fold loss of potency .

  • Selectivity : The stereochemistry at 7a determines whether the molecule mimics a D- or L-sugar, dictating selectivity for

    
    -glucosidases vs. 
    
    
    
    -glucosidases.
B. The 7a-Cyano "Silent" Motif

The 7a-cyano derivatives are generally inactive or weak inhibitors of glycosidases because:

  • Lack of H-Bonding : They cannot form the critical hydrogen bond network with the enzyme's catalytic catalytic nucleophile (usually an Aspartate or Glutamate residue).

  • Geometry : The linear geometry of the nitrile does not overlap with the tetrahedral envelope of the hydroxymethyl group.

Comparative Data: Glycosidase Inhibition (IC₅₀ Values)

Hypothetical data based on SAR trends in pyrrolizidine iminosugars (e.g., Casuarina alkaloids).

Enzyme Target7a-Hydroxymethyl Analog7a-Cyano AnalogInterpretation

-Glucosidase
(Rice)
0.5 - 5.0

M
> 500

M
Hydroxymethyl is critical for binding.

-Glucosidase
(Almond)
10 - 50

M
> 1000

M
Cyano group fails to interact with active site.
Amyloglucosidase 1.2

M
InactiveSpecificity relies on the -CH₂OH mimicry.

Experimental Protocols

To validate the activity differences, the following protocols are standard in the field.

Protocol A: Synthesis of 7a-Hydroxymethyl from 7a-Cyano

This confirms the "Precursor" status of the cyano group.

  • Starting Material : Dissolve 7a-cyano-hexahydro-1H-pyrrolizine (1.0 eq) in anhydrous THF under Argon.

  • Reduction : Cool to 0°C. Add

    
     (2.5 eq) dropwise. The nitrile is reduced to the primary amine or, with specific conditions (DIBAL-H followed by reduction), the alcohol. Note: Direct conversion to alcohol often requires hydrolysis of the nitrile to acid/ester first, then reduction.
    
    • Alternative (Direct): Hydrolysis of 7a-CN to 7a-COOEt (Ethanolic HCl, reflux), followed by reduction with

      
       in THF.
      
  • Workup : Quench with Glauber’s salt or Fieser method. Extract with DCM.

  • Purification : Silica gel chromatography (MeOH/DCM gradient).

Protocol B: Enzymatic Inhibition Assay (Standard Benchmarking)

Self-validating system to compare IC50.

  • Enzyme Prep : Dissolve

    
    -glucosidase (from Saccharomyces cerevisiae, Sigma G5003) in 0.1 M phosphate buffer (pH 6.8).
    
  • Substrate : p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Incubation :

    • Mix 10

      
      L of test compound (Cyano vs. Hydroxymethyl) at varying concentrations (0.1 - 1000 
      
      
      
      M).
    • Add 20

      
      L enzyme solution. Incubate at 37°C for 10 min.
      
    • Add 20

      
      L pNPG substrate.
      
  • Detection : Monitor absorbance at 405 nm (release of p-nitrophenol) for 20 mins kinetically.

  • Analysis : Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Mechanistic Visualization: Active Site Binding

The following diagram contrasts the binding mode of the two derivatives within a theoretical glycosidase active site.

Binding cluster_site Glycosidase Active Site (Asp/Glu Residues) cluster_ligands Residue Aspartate (Catalytic Nucleophile) Pocket Hydrophobic Pocket HM_Ligand 7a-Hydroxymethyl -CH2OH Group Pyrrolizidine Core HM_Ligand:OH->Residue Strong H-Bond (High Affinity) HM_Ligand:Core->Pocket Hydrophobic Fit CN_Ligand 7a-Cyano -C≡N Group Pyrrolizidine Core CN_Ligand:CN->Residue No Interaction (Steric Clash) CN_Ligand:Core->Pocket Weak Fit

Figure 2: Mechanism of Action. The hydroxymethyl group facilitates critical hydrogen bonding, whereas the cyano group fails to engage the catalytic residues.

References

  • Ming, H., et al. (2024). "Syntheses of 7a-Substituted Pyrrolizidine Derivatives via Stereocontrolled Anionic Cyclization."[5] ResearchGate.[2]

  • Elečko, J., et al. (2017). "Total Stereoselective Synthesis of a Novel 7a-hydroxymethyl Substituted Tetrahydroxypyrrolizidine."[6][7] Trends in Chemistry, PJ Šafárik University.

  • Nash, R. J., et al. (2011). "Iminosugars as therapeutic agents: recent advances and promising trends." Future Medicinal Chemistry. (Contextual grounding for hydroxymethyl bioactivity).
  • El-Moghazy, S. M., et al. (2017). "Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines... as Chemotherapeutic Agents." Insight Medical Publishing.

Sources

Validation

Distinguishing 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile from Isomeric Impurities

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical differentiation of CAS 113089-36-4 from structural and stereochemical isomers. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Analytical differentiation of CAS 113089-36-4 from structural and stereochemical isomers.

Executive Summary: The Structural Challenge

3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4) represents a critical bicyclic scaffold in the synthesis of pyrrolizidine alkaloids and pharmaceutical intermediates (e.g., DPP-4 inhibitors). Its unique 5,5-fused ring system, featuring a bridgehead nitrile and a cyclic amide (lactam), creates a specific analytical challenge: isomeric ambiguity .

In synthetic workflows, particularly those involving cyclization of proline derivatives or radical cascades, three distinct classes of isomeric impurities often co-elute or co-crystallize with the target:

  • Enantiomers: The (7aR) vs. (7aS) mirror images, indistinguishable by standard achiral methods.

  • Regioisomers: Isomers where the ketone functionality is misplaced (e.g., 5-oxo vs. 3-oxo).

  • Diastereomers: (Rare but possible) Trans-fused ring systems, which are highly strained compared to the stable cis-fused geometric isomers.

This guide provides an authoritative, data-backed protocol to definitively distinguish the target compound from these impurities using a multi-tiered analytical approach.

Chemical Context & Impurity Landscape[1][2]

The Target Molecule
  • IUPAC Name: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Features:

    • Bridgehead Chirality (C7a): The quaternary carbon bearing the nitrile group is the sole stereocenter in the simplest form, but it dictates the 3D shape of the fused rings.

    • Ring Fusion: Predominantly cis-fused due to the geometric constraints of two five-membered rings.

The Isomers (The "Impurities")
Isomer TypeStructural DifferenceAnalytical ChallengeDetection Method
Enantiomer Mirror image at C7aIdentical NMR/MS/IR in achiral environmentChiral HPLC / X-Ray
Regioisomer Carbonyl at C5 instead of C3Distinct NMR splitting patterns1H-NMR / 2D-NMR
Diastereomer Trans-ring fusionDistinct chemical shifts & physical propertiesNOESY NMR / Melting Point

Analytical Strategy: The Comparison

To guarantee the identity and purity of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, a single technique is insufficient. We employ a "Triad of Confirmation."

Method A: Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR is the primary filter for Regioisomers and Diastereomers .

  • 1H NMR Distinction:

    • Target (3-Oxo): Look for the

      
      -protons adjacent to the carbonyl (C2 position). They will appear as a multiplet typically between 2.2–2.6 ppm. The protons adjacent to the bridgehead nitrogen (C5) will be significantly deshielded (3.0–3.8 ppm).
      
    • Regioisomer (5-Oxo): If the ketone moves to C5, the splitting pattern of the protons adjacent to the nitrogen changes drastically, as one position is now a carbonyl.

  • NOESY (Stereochemistry):

    • Cis-Fusion: Strong NOE correlations between the bridgehead H (if present) or substituents confirming the "cup" shape. For 7a-substituted systems, NOE between the C1/C7 protons and the nitrile environment confirms the cis-fusion.

Method B: Chiral HPLC – The Enantiomeric Gatekeeper

Standard C18 columns cannot separate the (R) and (S) enantiomers. This is the most common failure point in QC.

  • Column Selection: Polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are superior for lactam-nitrile scaffolds.

  • Mobile Phase: A mixture of n-Hexane and Ethanol/Isopropanol (typically 80:20 or 90:10) is standard for normal phase chiral separation.

Method C: HRMS – The Elemental Check

While MS cannot distinguish isomers (all have m/z ~150.08), High-Resolution Mass Spectrometry (HRMS) confirms the formula C


H

N

O, ruling out oxidation byproducts (e.g., N-oxides, +16 Da) or hydrolysis products (Amides, +18 Da).

Experimental Protocols

Protocol 1: Chiral Separation (Enantiomeric Purity)

Objective: Quantify the enantiomeric excess (ee) of the target.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Ethanol (HPLC grade). Filter through a 0.22

    
    m PTFE filter.
    
  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5

    
    m).
    
  • Mobile Phase:

    • Solvent A: n-Hexane (with 0.1% DEA to suppress peak tailing of the basic amine).

    • Solvent B: Isopropanol.

    • Ratio: Isocratic 90:10 (A:B).

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm (Amide absorption) and 230 nm.

  • Validation: Inject the racemate first to establish the separation factor (

    
    ). A baseline separation (
    
    
    
    ) confirms the method's capability.
Protocol 2: Structural Verification via 13C NMR

Objective: Distinguish 3-oxo from 5-oxo regioisomers.

  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .
  • Acquisition: Standard proton-decoupled 13C NMR (>300 scans for signal-to-noise).

  • Diagnostic Peaks:

    • Nitrile (-CN): Look for a weak singularity ~118–122 ppm.

    • Amide Carbonyl (C=O): ~170–175 ppm.

    • Bridgehead Quaternary (C-7a): A distinct peak ~65–75 ppm (deshielded by N and CN).

    • Differentiation: In the 3-oxo isomer, the CH

      
       signals will be distributed differently compared to the 5-oxo isomer. The 5-oxo isomer places the carbonyl adjacent to the bridgehead nitrogen, shifting the Carbonyl peak slightly downfield and altering the adjacent CH
      
      
      
      shifts.

Visualizations

Figure 1: Analytical Decision Matrix

A logical workflow to determine the identity of the unknown sample.

AnalyticalWorkflow Start Unknown Sample (Solid/Oil) HRMS Step 1: HRMS (ESI+) Check m/z = 151.08 Start->HRMS MassCheck Mass Matches? HRMS->MassCheck Fail Reject: Oxidation/Hydrolysis Impurity MassCheck->Fail No NMR Step 2: 1H & 13C NMR Check Regiochemistry MassCheck->NMR Yes RegioCheck Spectra Match 3-Oxo Pattern? NMR->RegioCheck RegioFail Reject: Regioisomer (e.g. 5-oxo) RegioCheck->RegioFail No ChiralHPLC Step 3: Chiral HPLC Check Enantiomeric Excess RegioCheck->ChiralHPLC Yes Final Product Validated: Pure 3-Oxo Enantiomer ChiralHPLC->Final

Caption: Analytical workflow for validating 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile against isomeric impurities.

Figure 2: Isomeric Relationships

Visualizing the structural differences between the target and its impurities.

Isomers cluster_impurities Isomeric Impurities Target TARGET (S)-3-Oxo-7a-CN (Cis-fused) Enantiomer Enantiomer (R)-3-Oxo-7a-CN (Mirror Image) Target->Enantiomer Separated by Chiral HPLC Regio Regioisomer 5-Oxo-7a-CN (C=O position shift) Target->Regio Separated by NMR / Achiral HPLC Diast Diastereomer (Trans-fused) (High Strain) Target->Diast Separated by NOESY NMR

Caption: Classification of impurities relative to the target scaffold.

References

  • Sigma-Aldrich. Product Specification: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile (CAS 113089-36-4). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11029899, Hexahydro-1h-pyrrolizine-7a-carbonitrile. Retrieved from

  • Klein, A., et al. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI, Molecules. Retrieved from

  • Kedzierski, B., & Buhler, D. R. (1986). Method for determination of pyrrolizidine alkaloids and their metabolites by high-performance liquid chromatography.[1] Analytical Biochemistry.[1] Retrieved from

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

Researchers and drug development professionals handling novel chemical entities like 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile are at the forefront of innovation. With this privilege comes the profound responsibility...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling novel chemical entities like 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile, grounded in established safety and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is paramount. This compound, with CAS Number 113089-36-4, presents several hazards that dictate its handling and disposal as a hazardous material.

1.1. Intrinsic Hazards:

Based on available safety data, 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram (Warning) underscores these irritant and acute toxicity properties.

1.2. Structural Concerns: Pyrrolizidine Alkaloid and Nitrile Moieties

The chemical structure contains a pyrrolizidine alkaloid (PA) core. PAs are a class of compounds known for their potential toxicity, and their disposal requires careful consideration.[1][2] Additionally, the carbonitrile group (-C≡N) can be a precursor to cyanide under certain conditions, such as strong acidic hydrolysis, although this is not a typical disposal scenario.

1.3. EPA Hazardous Waste Classification:

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[3][4]

  • Toxicity: Due to its "harmful if swallowed" classification (H302), this compound exhibits toxic characteristics.

  • P-List Consideration: While not explicitly on the EPA's P-list of acutely toxic wastes, the potential for high toxicity in novel compounds warrants a conservative approach.[5] It is prudent to handle it with the stringent precautions typically reserved for P-listed wastes, especially concerning contaminated materials and empty containers.[5]

Based on this assessment, 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile must be disposed of as hazardous waste.[4]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (minimum 8 mil thickness), potentially double-gloved.To prevent skin contact and irritation (H315).
Eye Protection Chemical safety goggles with side shields or a face shield.[6]To protect against splashes that can cause serious eye irritation (H319).
Lab Coat A standard lab coat, buttoned, to protect skin and clothing.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] A respirator may be necessary for bulk handling.To avoid inhalation of dust or aerosols that may cause respiratory irritation (H335).
Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile from a laboratory setting. This process is designed to comply with EPA and OSHA regulations.[7][8]

Step 1: Segregation at the Point of Generation

Proper waste segregation is the cornerstone of safe laboratory practice.[3]

  • Action: Immediately upon generation, segregate waste containing 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile from all other waste streams. This includes neat (pure) compound, solutions, and contaminated materials.

  • Causality: Segregation prevents dangerous reactions with incompatible chemicals and ensures the waste is not inadvertently disposed of through non-hazardous routes.

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safety.[3]

  • Action:

    • Select a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate. For liquid waste (e.g., solutions in organic solvents), use a designated solvent waste container.

    • The container must be in good condition, free of leaks or damage, and have a secure, leak-proof closure.[3]

    • Affix a "Hazardous Waste" label to the container.[3]

    • On the label, clearly write the full chemical name: "3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile". Do not use abbreviations or chemical formulas.[3]

    • List all constituents of the waste, including any solvents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Causality: Proper containment and labeling prevent spills and ensure that all personnel, including waste handlers, are aware of the container's contents and associated dangers.[8]

Step 3: Management of Contaminated Materials and Empty Containers

Given the compound's acute toxicity, a conservative approach to managing contaminated items is required.

  • Action:

    • Disposable Items: All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, paper towels) must be collected as hazardous waste.[5] Place these items in a sealed, labeled plastic bag or a designated solid waste container.

    • Non-Disposable Items (Glassware, etc.): Non-disposable items should be decontaminated. A "triple-rinse" procedure is recommended. Rinse the item three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected as hazardous waste.[5]

    • "Empty" Containers: The original container of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile must be disposed of as hazardous waste, even if it appears empty.[5] Do not wash or reuse the container.

  • Causality: Trace amounts of acutely toxic chemicals can still pose a significant hazard. Treating all contaminated materials and "empty" containers as hazardous waste is a critical safety measure derived from EPA regulations for P-listed chemicals.[5]

Step 4: Accumulation and Storage

Waste must be stored safely pending pickup by a licensed disposal facility.

  • Action:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general lab traffic.[3]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Keep the container closed at all times except when adding waste.

  • Causality: Proper storage minimizes the risk of spills, exposure, and unauthorized access, ensuring compliance with EPA and OSHA standards.[3][9]

Step 5: Arranging for Final Disposal

Final disposal must be conducted by a certified hazardous waste management company.

  • Action:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Follow all institutional procedures for waste handover, including any required paperwork or electronic tracking.

    • The EHS office will arrange for a licensed hazardous waste transporter to take the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The "cradle-to-grave" management system mandated by the RCRA ensures that hazardous waste is tracked from its point of generation to its final, environmentally sound disposal.

What NOT to Do:

  • DO NOT pour 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile or its solutions down the drain.[10] This can contaminate waterways and damage plumbing.

  • DO NOT dispose of this chemical in the regular trash.[3] This is illegal and poses a significant risk to sanitation workers and the environment.

  • DO NOT attempt to neutralize or treat this chemical waste in the lab unless you have a specific, validated, and approved protocol for doing so.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & External Disposal gen Step 1: Waste Generation & Segregation at Source ppe Wear Appropriate PPE container Step 2: Select & Label Hazardous Waste Container gen->container Place Waste In contam Step 3: Manage Contaminated Items & Empty Containers container->contam Consolidate storage Step 4: Store in Satellite Accumulation Area contam->storage Secure & Store pickup Step 5: Schedule Pickup with EHS Office storage->pickup Request Disposal tsdf Transport to Licensed Disposal Facility (TSDF) pickup->tsdf EHS Arranges Transport

Caption: Workflow for the safe disposal of 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Guidelines and recommendations to reduce the presence of pyrrolizidine alkaloids in food supplements. Food Supplements Europe. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Biodegradation and utilization of crop residues contaminated with poisonous pyrrolizidine alkaloids. PubMed. [Link]

  • Understanding EPA Hazardous Waste Classifications. ADCO Environmental Services. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile

[1] Executive Summary This guide establishes the mandatory safety infrastructure for handling 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile . While often categorized as a standard pharmaceutical intermediate, the presenc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide establishes the mandatory safety infrastructure for handling 3-Oxohexahydro-1H-pyrrolizine-7a-carbonitrile . While often categorized as a standard pharmaceutical intermediate, the presence of the nitrile moiety combined with a pyrrolizine core necessitates a safety posture that exceeds standard "irritant" protocols.

The primary risks are dermal absorption (nitrile transport) and respiratory sensitization/irritation (dust inhalation).[1] This protocol shifts from reactive safety to predictive exposure control, utilizing a double-barrier PPE strategy.[1]

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the molecular behavior of the hazard.

Functional GroupHazard MechanismCritical PPE Implication
Nitrile (-CN) Potential for metabolic release of cyanide ions (though kinetically slow in this structure) and enhanced dermal permeability.[1]Glove Permeation: Thin nitrile gloves may degrade upon solubilization.[1] Double-gloving is mandatory.
Pyrrolizine Core Structural similarity to pyrrolizidine alkaloids implies potential hepatotoxicity if systemically absorbed.[1]Respiratory: Zero-tolerance for dust inhalation.[1][2] P100 filtration required for solids.
Lactam (3-Oxo) Potential skin/mucous membrane irritant (H315, H319).[1][3]Eye Protection: Goggles required; safety glasses are insufficient for powder handling.[1]

GHS Classifications: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3 (Respiratory).[3]

PPE Technical Specifications

Do not deviate from these specifications without a written risk assessment.

A. Hand Protection: The "Breakthrough" Strategy

Standard 4-mil nitrile exam gloves provide insufficient protection against organic nitriles in solution.[1] We utilize a Sacrificial Outer Layer strategy.

  • Primary Barrier (Inner): 5-mil Nitrile (High-contrast color, e.g., Orange/White).[1]

    • Function: Last line of defense; visual indicator of outer breach.

  • Sacrificial Barrier (Outer): 4-mil Nitrile or Neoprene (Standard Blue/Purple).[1]

    • Function: Absorbs initial splash/contact.[1]

    • Protocol:Change outer gloves immediately (within 2 minutes) if splash occurs. Change every 60 minutes during routine handling.

  • Exclusion: Do NOT use Latex (poor organic resistance) or Vinyl (micro-pores).[1]

B. Respiratory Protection[3][5][6][7]
  • Solid State (Powder): Work must be performed in a certified Chemical Fume Hood (CFH).[1] If CFH is unavailable (emergency only), a Half-face respirator with P100 (HEPA) cartridges is required.[1] N95 masks are insufficient for fine chemical powders due to poor facial seal.

  • Liquid State (Solution): Fume hood sash at working height (18 inches). If outside hood, use Organic Vapor (OV) cartridges.

C. Ocular & Body Defense[1][3][5][6]
  • Eyes: Chemical Splash Goggles (indirect venting).[1]

    • Reasoning: Powders drift. Safety glasses allow particulate entry from the top/sides.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant).[1] Synthetic blends can melt into skin if a flammable solvent fire occurs.

    • High Quantity (>10g): Add disposable Tyvek sleeves to cover wrist gaps.

Operational Workflow: Step-by-Step

This workflow minimizes static discharge and aerosolization.[1]

Phase 1: Preparation
  • Static Neutralization: Place an ionizing bar or anti-static gun inside the fume hood.[1] Nitrile powders are static-prone; static leads to "jumping" powder and inhalation risk.[1]

  • Solvent Selection: Identify your solvent. If using DMSO or DMF, be aware these solvents accelerate skin absorption of the nitrile.

Phase 2: Weighing & Transfer[1]
  • Tare External: Tare the vial outside the hood to avoid air draft fluctuations, then move inside.

  • The "Deep Pour" Technique: When transferring solid, insert the spatula deep into the receiving vessel before tilting. Do not pour from high up.

  • Solubilization: Add solvent immediately.[1] Once in solution, the respiratory risk drops, but the dermal risk spikes .

Phase 3: Decontamination[1][3]
  • Wipe Down: Wipe balance and hood surface with a solvent-dampened Kimwipe.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Dispose of as solid hazardous waste.

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting PPE based on the physical state and quantity of the material.

PPE_Decision_Tree Start Start: Handling CAS 113089-36-4 State Physical State? Start->State Solid Solid / Powder State->Solid Dust Risk Liquid Solution / Liquid State->Liquid Splash Risk HoodCheck Fume Hood Available? Solid->HoodCheck SolventCheck Solvent Type? Liquid->SolventCheck YesHood Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Sash @ 18 inches HoodCheck->YesHood Yes NoHood Escalated PPE: P100 Respirator Required Tyvek Sleeves Chemical Goggles HoodCheck->NoHood No (Emergency) StandardSolvent Standard (MeOH, DCM) Double Nitrile Gloves SolventCheck->StandardSolvent Volatile PenetratingSolvent Penetrating (DMSO, DMF) Silver Shield / Laminate Gloves OR Triple Nitrile Change <15min SolventCheck->PenetratingSolvent Skin Carrier

Caption: PPE Decision Tree based on physical state and solvent carrier properties.[1]

Waste Disposal & Emergency Response

Waste Segregation[1]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper in Hazardous Solid Waste . Do not use regular trash.

  • Liquid Waste: Segregate into Organic Waste .[1]

    • Critical:Do not mix with strong acids (e.g., HCl, H2SO4) in the waste stream. Although this nitrile is stable, acidic hydrolysis can theoretically liberate hazardous byproducts over time. Keep pH neutral or basic.

Emergency Protocol
  • Skin Contact:

    • Drench: Immediately wash with soap and water for 15 minutes.

    • Do NOT use alcohol: Ethanol/Isopropanol can increase skin permeability of nitriles.[1] Use water/soap only.[1]

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels to prevent dust, then scoop into a bag.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: Hexahydro-1H-pyrrolizine-7a-carbonitrile.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitriles. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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